Product packaging for tert-Butyl 2-bromonicotinate(Cat. No.:CAS No. 168629-64-9)

tert-Butyl 2-bromonicotinate

Cat. No.: B064581
CAS No.: 168629-64-9
M. Wt: 258.11 g/mol
InChI Key: OUJNDKUAPNBGCN-UHFFFAOYSA-N
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Description

Tert-Butyl 2-bromonicotinate is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO2 B064581 tert-Butyl 2-bromonicotinate CAS No. 168629-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJNDKUAPNBGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597628
Record name tert-Butyl 2-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168629-64-9
Record name tert-Butyl 2-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-Bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and efficient synthesis pathway for tert-butyl 2-bromonicotinate, a valuable building block in the development of novel pharmaceutical compounds. The described methodology is based on well-established chemical transformations and provides a clear, two-step approach starting from readily available precursors. This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the synthesis workflow and reaction mechanism to aid in practical laboratory applications.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • Diazotization and Bromination: Conversion of 2-aminonicotinic acid to 2-bromonicotinic acid via a Sandmeyer-type reaction.

  • Esterification: Formation of the tert-butyl ester from 2-bromonicotinic acid using di-tert-butyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine (DMAP).

This pathway offers a reliable route with generally good yields and manageable purification procedures.

Experimental Protocols

Step 1: Synthesis of 2-Bromonicotinic Acid

This procedure details the conversion of 2-aminonicotinic acid to 2-bromonicotinic acid.

Reaction Scheme:

2-Aminonicotinic_Acid 2-Aminonicotinic Acid Reagents1 1. NaNO2, HBr (aq) 2. CuBr 2-Bromonicotinic_Acid 2-Bromonicotinic Acid Reagents1->2-Bromonicotinic_Acid

Caption: Reaction scheme for the synthesis of 2-bromonicotinic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminonicotinic Acid138.1210.0 g0.072 mol
48% Hydrobromic Acid80.9150 mL-
Sodium Nitrite69.005.5 g0.080 mol
Copper(I) Bromide143.4511.4 g0.080 mol
Deionized Water18.02--
Diethyl Ether74.12--
Saturated Sodium Bicarbonate84.01--
Anhydrous Magnesium Sulfate120.37--

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-aminonicotinic acid (10.0 g, 0.072 mol) in 48% hydrobromic acid (50 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (5.5 g, 0.080 mol) in deionized water (15 mL) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • In a separate 500 mL flask, dissolve copper(I) bromide (11.4 g, 0.080 mol) in 48% hydrobromic acid (30 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution until the aqueous layer is basic, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromonicotinic acid as a solid.

Typical Yield: 70-80%

Step 2: Synthesis of this compound

This procedure details the esterification of 2-bromonicotinic acid to this compound.

Reaction Scheme:

2-Bromonicotinic_Acid 2-Bromonicotinic Acid Reagents2 (Boc)2O, DMAP (cat.) CH2Cl2 tert-Butyl_2-bromonicotinate This compound Reagents2->tert-Butyl_2-bromonicotinate

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromonicotinic Acid202.0110.1 g0.050 mol
Di-tert-butyl dicarbonate ((Boc)₂O)218.2513.1 g0.060 mol
4-Dimethylaminopyridine (DMAP)122.170.61 g0.005 mol
Dichloromethane (CH₂Cl₂)84.93100 mL-
1 M Hydrochloric Acid36.46--
Saturated Sodium Bicarbonate84.01--
Anhydrous Sodium Sulfate142.04--

Procedure:

  • To a 250 mL round-bottom flask, add 2-bromonicotinic acid (10.1 g, 0.050 mol), dichloromethane (100 mL), and 4-dimethylaminopyridine (0.61 g, 0.005 mol).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add di-tert-butyl dicarbonate (13.1 g, 0.060 mol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (50 mL).

  • Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pure product.

Typical Yield: 80-90%

Data Summary

StepProductStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Yield (%)
12-Bromonicotinic Acid2-Aminonicotinic AcidNaNO₂, CuBr, HBrWater0-602-370-80
2This compound2-Bromonicotinic Acid(Boc)₂O, DMAPCH₂Cl₂RT12-1680-90

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of 2-Bromonicotinic Acid cluster_1 Step 2: Synthesis of this compound start1 Start: 2-Aminonicotinic Acid diazotization Diazotization: Add NaNO2 in HBr at 0-5 °C start1->diazotization sandmeyer Sandmeyer Reaction: Add to CuBr solution diazotization->sandmeyer workup1 Work-up: Extraction with Diethyl Ether sandmeyer->workup1 product1 Product: 2-Bromonicotinic Acid workup1->product1 start2 Start: 2-Bromonicotinic Acid product1->start2 Intermediate esterification Esterification: Add (Boc)2O and DMAP in CH2Cl2 start2->esterification workup2 Work-up: Acid-Base Washes esterification->workup2 purification Purification: Column Chromatography workup2->purification product2 Final Product: This compound purification->product2

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis

G A 2-Aminonicotinic Acid B 2-Bromonicotinic Acid A->B  Sandmeyer  Reaction C This compound B->C  Esterification  ((Boc)2O, DMAP)

Caption: Logical relationship of the two-step synthesis pathway.

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-bromonicotinate is a halogenated pyridine derivative incorporating a tert-butyl ester functional group. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex organic molecules. The presence of the bromine atom and the ester group on the pyridine ring provides two reactive sites for further chemical transformations, making it a versatile building block. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visual representation of its synthetic workflow.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO₂[1]
Molecular Weight 258.11 g/mol N/A
CAS Number 168629-64-9[1][2]
Appearance Not specified (likely a liquid or low-melting solid)N/A
Boiling Point No data available[2]
Melting Point Data not available in the reviewed literature.N/A
Density Data not available in the reviewed literature.N/A
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.N/A
SMILES Code O=C(OC(C)(C)C)C1=C(Br)N=CC=C1[2]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of tert-butyl esters from carboxylic acids is through the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[3][4]

Reaction:

2-bromonicotinic acid + (Boc)₂O --(DMAP, CH₂Cl₂)--> this compound + CO₂ + tert-Butanol

Materials:

  • 2-bromonicotinic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMAP (e.g., 0.1 eq).

  • To this stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz).

  • The sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • For ¹H NMR, the chemical shifts (δ) would be reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

  • For ¹³C NMR, the chemical shifts would be reported in ppm relative to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

Infrared (IR) Spectroscopy:

  • The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.

  • The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectral data would be obtained using a mass spectrometer, for example, with electrospray ionization (ESI) or electron impact (EI) sources.

  • High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, confirming the elemental composition.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-bromonicotinic_acid 2-bromonicotinic acid Reaction_Vessel Stirring at Room Temperature 2-bromonicotinic_acid->Reaction_Vessel Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction_Vessel DMAP DMAP (catalyst) DMAP->Reaction_Vessel DCM Dichloromethane (solvent) DCM->Reaction_Vessel Quenching Quench with NaHCO₃ (aq) Reaction_Vessel->Quenching Extraction Separatory Funnel Extraction Quenching->Extraction Washing Wash with H₂O and Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Concentration Rotary Evaporation Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Synthetic workflow for this compound.

References

tert-Butyl 2-bromonicotinate CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-bromonicotinate, a key heterocyclic building block in medicinal chemistry. The document details its chemical properties, a representative synthesis protocol, and its application in the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.

Core Compound Information

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 168629-64-9[1][2]
Chemical Formula C₁₀H₁₂BrNO₂[2]
Molecular Weight 258.11 g/mol [2]
IUPAC Name tert-butyl 2-bromopyridine-3-carboxylate[2]
Synonyms This compound, TERT-BUTYL 2-BROMO-3-PYRIDINECARBOXYLATE[2]
Appearance White to off-white solid
Boiling Point 294 °C (Predicted)[2]
Melting Point 129.4 °C (Predicted)[2]
Density 1.385 g/cm³ (Predicted)[2]
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate.
SMILES CC(C)(C)OC(=O)c1cccc(Br)n1
InChI InChI=1S/C10H12BrNO2/c1-10(2,3)15-9(14)7-5-4-6-12-8(7)11/h4-6H,1-3H3

Representative Synthesis Protocol

Step 1: Synthesis of 2-Bromonicotinic Acid from 2-Aminonicotinic Acid

This procedure is adapted from standard Sandmeyer-type reactions for the conversion of an amino group on a pyridine ring to a bromide.

  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 48% hydrobromic acid (HBr, 60 mL).

    • Cool the flask to 0 °C in an ice-salt bath.

    • Slowly add 2-aminonicotinic acid (13.8 g, 0.1 mol) to the stirred HBr solution, maintaining the temperature below 5 °C.

  • Diazotization:

    • Prepare a solution of sodium nitrite (NaNO₂, 7.6 g, 0.11 mol) in water (20 mL).

    • Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature is maintained between 0 and 5 °C. Vigorous stirring is essential to ensure proper mixing.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • Bromination:

    • In a separate beaker, dissolve copper(I) bromide (CuBr, 15.8 g, 0.11 mol) in 48% HBr (40 mL).

    • Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Nitrogen gas evolution should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. The product, 2-bromonicotinic acid, should precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-bromonicotinic acid.

Step 2: Esterification of 2-Bromonicotinic Acid to this compound

This procedure employs a standard method for the formation of a tert-butyl ester from a carboxylic acid.

  • Reaction Setup:

    • In a 250 mL round-bottom flask, suspend 2-bromonicotinic acid (20.2 g, 0.1 mol) in dichloromethane (DCM, 100 mL).

    • Add 4-(dimethylamino)pyridine (DMAP, 1.22 g, 0.01 mol) to the suspension.

    • Cool the mixture to 0 °C in an ice bath.

  • Esterification Reaction:

    • Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 24.0 g, 0.11 mol) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Application in Drug Development: Suzuki-Miyaura Cross-Coupling

This compound is a valuable intermediate in drug discovery, primarily utilized as a substrate in palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position of the pyridine ring provides a reactive handle for the formation of new carbon-carbon bonds. One of the most prominent applications is the Suzuki-Miyaura coupling reaction, which allows for the introduction of a wide range of aryl and heteroaryl substituents. This reaction is a cornerstone in the synthesis of complex molecules, including many active pharmaceutical ingredients (APIs).

The general workflow for a Suzuki-Miyaura coupling reaction using this compound is depicted below. This reaction is instrumental in building the core scaffolds of numerous targeted therapies.

Suzuki_Coupling_Workflow start This compound reaction_mixture Reaction Mixture start->reaction_mixture boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) boronic_acid->reaction_mixture catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_mixture base Base (e.g., Na₂CO₃, K₂CO₃) base->reaction_mixture solvent Solvent (e.g., Toluene, Dioxane, DMF) solvent->reaction_mixture heating Heating (e.g., 80-120 °C) reaction_mixture->heating workup Aqueous Work-up & Extraction heating->workup purification Purification (Column Chromatography) workup->purification product 2-Aryl/Heteroaryl Nicotinate Product purification->product api_synthesis Further Elaboration to Active Pharmaceutical Ingredient (API) product->api_synthesis

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (258 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).

    • Add a base, for example, potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Reaction Execution:

    • Add a degassed solvent system, such as a mixture of toluene (8 mL) and water (2 mL), to the flask.

    • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired 2-aryl-nicotinate product.

This protocol provides a general framework, and the specific conditions (catalyst, base, solvent, temperature) may require optimization depending on the specific arylboronic acid used. The resulting 2-substituted nicotinic acid derivatives are valuable precursors for the synthesis of a wide array of biologically active compounds.

References

Spectroscopic and Synthetic Profile of tert-Butyl 2-bromonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of tert-butyl 2-bromonicotinate, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of its structural components and data from closely related analogues. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to characterize this compound in the laboratory.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the NMR, IR, and MS analysis of this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds containing tert-butyl, 2-bromopyridine, and ester functionalities.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.4dd1HH6 (Pyridine)
~8.2dd1HH4 (Pyridine)
~7.4dd1HH5 (Pyridine)
1.5 - 1.6s9H-C(CH₃)₃

Predicted for a solution in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~164C=O (Ester)
~152C2 (Pyridine)
~150C6 (Pyridine)
~140C4 (Pyridine)
~128C3 (Pyridine)
~122C5 (Pyridine)
~83-C (CH₃)₃
~28-C(C H₃)₃

Predicted for a solution in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2980-2950Medium-StrongAliphatic C-H Stretch
~1735-1715StrongC=O Ester Stretch
~1580, 1470, 1430Medium-StrongPyridine Ring C=C and C=N Stretches
~1280-1250StrongC-O Ester Stretch
~1150StrongC-Br Stretch

Predicted for a KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data
m/zRelative AbundanceAssignment
257/259Moderate[M]⁺ (Molecular Ion, Br isotope pattern)
201/203High[M - C₄H₈]⁺ (Loss of isobutylene)
173/175Moderate[M - C₄H₈ - CO]⁺
155Low[C₅H₃NBr]⁺
57Very High[C₄H₉]⁺ (tert-butyl cation)

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃, ~0.7 mL)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Dissolve the sample of this compound in CDCl₃ directly in the NMR tube.

  • Add a small drop of TMS as an internal reference if required.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Acquire the ¹³C NMR spectrum using the same instrument. A proton-decoupled sequence should be used to simplify the spectrum. Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (~2 mg)

  • Potassium bromide (KBr), IR grade (~200 mg)

  • Agate mortar and pestle

  • Pellet press

Procedure (KBr Pellet Method):

  • Thoroughly grind the KBr in the agate mortar to a fine powder.

  • Add the this compound sample to the KBr and mix thoroughly by grinding until a homogeneous mixture is obtained.

  • Transfer the mixture to the pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound (~1 mg)

  • Suitable volatile solvent (e.g., methanol or dichloromethane)

Procedure (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

  • Dissolve a small amount of the sample in a volatile solvent.

  • Inject the sample into the GC-MS system. The GC will separate the compound from any impurities.

  • The separated compound will enter the mass spectrometer.

  • In the ion source (EI), the molecules will be bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

  • A detector records the abundance of each ion.

  • The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for bromine-containing fragments.

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its synthesis and characterization.

Synthesis_and_Characterization cluster_synthesis Synthesis cluster_product Product cluster_characterization Spectroscopic Characterization 2-Bromonicotinic_acid 2-Bromonicotinic acid Reaction Esterification 2-Bromonicotinic_acid->Reaction tert-Butanol tert-Butanol tert-Butanol->Reaction Product This compound Reaction->Product Purification NMR NMR (¹H, ¹³C) Product->NMR IR IR Product->IR MS MS Product->MS

Caption: Synthetic and characterization workflow.

Caption: Structure of this compound.

Solubility of tert-Butyl 2-bromonicotinate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl 2-bromonicotinate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this guide synthesizes information on its physicochemical properties, qualitative solubility information for structurally similar compounds, and established experimental protocols for solubility determination. This information is intended to guide researchers in solvent selection for synthesis, purification, and formulation development.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is crucial for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO₂[1]
Molecular Weight 258.11 g/mol [1]
XLogP3 2.8[1]
Boiling Point 294 °C[1]
Density 1.385 g/cm³[1]

The positive XLogP3 value suggests that this compound is a lipophilic compound and is likely to exhibit better solubility in organic solvents than in water.

Solubility Data of Analogous Compounds

CompoundSolventTemperature (°C)SolubilityType
tert-Butyl 2-chloronicotinateWater250.94 g/LQuantitative (Calculated)[2]
tert-Butyl 2,6-dichloronicotinateChloroformNot SpecifiedExcellentQualitative[3]
DichloromethaneNot SpecifiedExcellentQualitative[3]
MethanolNot SpecifiedLimitedQualitative[3]
EthanolNot SpecifiedLimitedQualitative[3]
WaterNot SpecifiedVery LowQualitative[3]
tert-Butyl 2-bromopentanoateDichloromethaneNot SpecifiedPresumed SolubleQualitative[1]
Tetrahydrofuran (THF)Not SpecifiedPresumed SolubleQualitative[1]
WaterNot SpecifiedPresumed InsolubleQualitative[1]

Based on this data, it can be inferred that this compound likely exhibits good solubility in chlorinated organic solvents such as dichloromethane and chloroform. Its solubility in polar aprotic solvents like THF is also expected to be significant. In contrast, its solubility in polar protic solvents like alcohols (methanol, ethanol) may be limited, and it is expected to be poorly soluble in water.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established experimental methodologies can be employed.

Isothermal Saturation Method (Shake-Flask Method)

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases. It is crucial to maintain the temperature during this step to prevent any change in solubility.

  • Quantification: A known volume of the clear, saturated supernatant is carefully removed. The concentration of this compound in the solution is then determined using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve is prepared using standard solutions of known concentrations.

    • UV-Vis Spectroscopy: Applicable if the compound has a chromophore. A calibration curve is required.

    • Gravimetric Analysis: The solvent from a known volume of the saturated solution is evaporated, and the mass of the remaining solid solute is measured. This method is less sensitive and requires careful handling to avoid loss of material.

  • Calculation: The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL) or as a molar concentration (mol/L).

Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.

Methodology:

  • A known mass of the organic solvent is placed in a thermostated vessel.

  • A known mass of this compound is incrementally added to the solvent with constant stirring until a saturated solution is formed and a small amount of undissolved solid remains.

  • The total mass of the dissolved solute is determined by subtracting the mass of the undissolved solid from the total mass of the solute added.

  • The solubility is then calculated as the mass of solute per mass of solvent (e.g., g/100 g of solvent).

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a solid organic compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start: Select Solvent and Temperature add_solute Add excess this compound to a known volume of solvent start->add_solute agitate Agitate at constant temperature (e.g., 24-72 hours) add_solute->agitate settle Allow undissolved solid to settle or centrifuge/filter at constant T agitate->settle analyze Analyze clear supernatant using a suitable analytical method (e.g., HPLC) settle->analyze calculate Calculate Solubility (e.g., g/L, mg/mL, mol/L) analyze->calculate end End calculate->end

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Conclusion

While direct quantitative solubility data for this compound in various organic solvents remains to be published, a strong inference can be made from its physicochemical properties and the solubility behavior of its structural analogs. It is anticipated to be highly soluble in chlorinated solvents, moderately soluble in other aprotic organic solvents, and poorly soluble in protic solvents and water. For applications requiring precise solubility values, the experimental protocols detailed in this guide can be employed to generate reliable data. This understanding is critical for the effective use of this compound in research and development, particularly in the areas of reaction optimization, product purification, and the development of pharmaceutical formulations.

References

Stability and Storage of Tert-Butyl 2-Bromonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability profile and recommended storage conditions for tert-butyl 2-bromonicotinate. The information presented herein is crucial for maintaining the integrity of the compound in research and development settings, ensuring the reliability and reproducibility of experimental results. This document details potential degradation pathways, outlines protocols for stability testing, and provides guidelines for proper handling and storage.

Chemical Stability Profile

This compound, as a tert-butyl ester derivative of a pyridine carboxylic acid, exhibits a stability profile largely dictated by these two functional groups. Generally, tert-butyl esters are known to be stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions. The pyridine ring, while relatively stable, can be subject to oxidation under harsh conditions.

Key Stability Characteristics:

  • Hydrolytic Stability: The ester linkage is prone to acid-catalyzed hydrolysis, which would yield 2-bromonicotinic acid and tert-butanol. The rate of hydrolysis is dependent on the pH and temperature. Under neutral and alkaline conditions, the hydrolysis is significantly slower.

  • Oxidative Stability: While the pyridine ring is generally stable to oxidation, strong oxidizing agents could potentially lead to the formation of N-oxides or other degradation products. The tert-butyl group is also susceptible to oxidation, which is a common metabolic pathway for compounds containing this moiety.

  • Photostability: Exposure to ultraviolet or visible light may induce degradation. Photostability studies are essential to determine the extent of this degradation and to establish appropriate protective measures during handling and storage.

  • Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. However, elevated temperatures can accelerate hydrolytic and oxidative degradation processes.

Recommended Storage and Handling

To ensure the long-term stability and quality of this compound, the following storage and handling conditions are recommended. These are based on general best practices for similar chemical compounds.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)To prevent oxidation of the pyridine ring and other sensitive parts of the molecule.
Light Protect from light (Store in an amber vial or in the dark)To prevent photodegradation.
Moisture Store in a tightly sealed container in a dry placeTo minimize hydrolysis of the tert-butyl ester.
Handling Use in a well-ventilated area. Avoid contact with skin and eyes.General laboratory safety practice for handling chemical reagents.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are critical for identifying potential degradation products and establishing the intrinsic stability of a molecule. The following are example protocols for conducting forced degradation studies on this compound based on ICH guidelines.

Hydrolytic Degradation

Objective: To assess the stability of the compound in acidic, basic, and neutral aqueous solutions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL. Incubate the solution at 60°C for 24 hours.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL. Incubate the solution at 60°C for 24 hours.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate the solution at 60°C for 24 hours.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution. If necessary, neutralize the acidic and basic samples. Analyze the samples by a stability-indicating HPLC method.

Oxidative Degradation

Objective: To evaluate the susceptibility of the compound to oxidation.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions: Dilute the stock solution with a 3% solution of hydrogen peroxide in water to a final concentration of 100 µg/mL. Keep the solution at room temperature for 24 hours, protected from light.

  • Sample Analysis: At specified time points, analyze the sample by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Photostability Testing

Objective: To determine the impact of light exposure on the stability of the compound.

Methodology:

  • Sample Preparation:

    • Solid State: Spread a thin layer of solid this compound in a chemically inert, transparent container.

    • Solution State: Prepare a 100 µg/mL solution of the compound in a suitable solvent (e.g., acetonitrile:water 1:1) in a quartz cuvette or other transparent container.

  • Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Exposure Conditions: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. Place the dark controls alongside the exposed samples.

  • Sample Analysis: After the exposure period, analyze both the exposed samples and the dark controls by a stability-indicating HPLC method.

Stability-Indicating Analytical Method

A validated, stability-indicating HPLC method is essential for separating and quantifying this compound from its potential degradation products. The following provides a starting point for method development.

ParameterProposed Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient elution may be required.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at approximately 265 nm
Injection Volume 10 µL

Potential Degradation Pathway and Experimental Workflow

The following diagrams illustrate a potential degradation pathway and the general workflow for a forced degradation study.

cluster_degradation Acid-Catalyzed Hydrolysis This compound This compound Protonation Protonation This compound->Protonation H+ Carbocation_Intermediate Carbocation_Intermediate Protonation->Carbocation_Intermediate Loss of tert-butyl cation tert-Butanol tert-Butanol Protonation->tert-Butanol +H2O, -H+ 2-Bromonicotinic_Acid 2-Bromonicotinic_Acid Carbocation_Intermediate->2-Bromonicotinic_Acid +H2O, -H+ cluster_workflow Forced Degradation Experimental Workflow Start Start Sample_Preparation Prepare Stock Solution (1 mg/mL in ACN) Start->Sample_Preparation Stress_Conditions Apply Stress Conditions Sample_Preparation->Stress_Conditions Hydrolysis Acidic (0.1M HCl, 60°C) Basic (0.1M NaOH, 60°C) Neutral (H2O, 60°C) Stress_Conditions->Hydrolysis Hydrolytic Oxidation 3% H2O2, RT Stress_Conditions->Oxidation Oxidative Photolysis ICH Q1B Light Exposure Stress_Conditions->Photolysis Photolytic Thermal Solid State, 80°C Stress_Conditions->Thermal Thermal Sampling Sample at Time Points Hydrolysis->Sampling Oxidation->Sampling Photolysis->Sampling Thermal->Sampling Analysis HPLC Analysis Sampling->Analysis Data_Evaluation Evaluate Degradation Profile Identify Degradants Analysis->Data_Evaluation End End Data_Evaluation->End

An In-depth Technical Guide to the Formation of tert-Butyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of tert-butyl 2-bromonicotinate, a key intermediate in the development of various pharmaceutical compounds. The document outlines the prevalent reaction mechanism, provides a detailed experimental protocol, and presents quantitative data for the synthesis.

Core Reaction Mechanism: Esterification

The formation of this compound is typically achieved through the esterification of 2-bromonicotinic acid. The tert-butyl group is a crucial protecting group in organic synthesis due to its stability against nucleophiles and reducing agents, and its straightforward removal under acidic conditions.[1] Common methods for creating tert-butyl esters involve the reaction of a carboxylic acid with tert-butanol or isobutene in the presence of an acid catalyst, or through the use of tert-butylating agents like di-tert-butyl dicarbonate.[1]

The most direct pathway for the synthesis of this compound is the reaction of 2-bromonicotinic acid with a tert-butyl source. A common and effective method is the Steglich-type esterification.[2] This reaction involves the activation of the carboxylic acid with a coupling reagent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, typically 4-dimethylaminopyridine (DMAP), and the corresponding alcohol, in this case, tert-butanol.

The general mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid (2-bromonicotinic acid) reacts with the coupling reagent (e.g., DCC) to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: The tert-butanol, often in the presence of a catalytic amount of DMAP, acts as a nucleophile and attacks the activated carbonyl group of the intermediate.[2]

  • Formation of the Ester: The tetrahedral intermediate collapses, leading to the formation of the desired tert-butyl ester and a urea byproduct (dicyclohexylurea, DCU), which is poorly soluble in most organic solvents and can be easily removed by filtration.

An alternative approach involves the use of di-tert-butyl dicarbonate ((Boc)₂O) as the activating agent, which also proceeds in the presence of DMAP. This method is advantageous as the byproducts, tert-butanol and carbon dioxide, are volatile and easily removed.

Quantitative Data Summary

The efficiency of the synthesis of tert-butyl esters can vary depending on the specific substrates and reaction conditions. The following table summarizes representative yields for Steglich-type esterification reactions.

Carboxylic Acid SubstrateCoupling ReagentBase/CatalystSolventYield (%)Reference
2-(Benzyloxycarbonylamino)-4-(methylthio)butanoic acidDicyclohexylcarbodiimideDMAPDCM57[2]
Phenylacetic AcidEDC/HOBtDMAP--[3]
(4-Methoxyphenyl)acetic acidEDC/HOBtDMAP-45[3]
Cinnamic acidEDC/HOBtDMAP-60[3]

Note: EDC is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt is Hydroxybenzotriazole, and DMAP is 4-Dimethylaminopyridine. While the table does not list 2-bromonicotinic acid directly, the provided data for structurally related carboxylic acids offer a reasonable expectation for the yield of the target compound under similar conditions.

Detailed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of a tert-butyl ester via a Steglich-type esterification, which can be adapted for the synthesis of this compound.[2]

Materials:

  • 2-bromonicotinic acid

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Diethyl ether

  • Brine solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve 2-bromonicotinic acid in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • To this solution, add DMAP (catalytic amount) and tert-butanol (1.2 equivalents).

  • While stirring vigorously, slowly add dicyclohexylcarbodiimide (1.3 equivalents) in portions.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Allow the mixture to warm to room temperature and continue stirring for an additional 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, filter off the precipitated dicyclohexylurea (DCU) and wash it with DCM.[2]

  • Quench the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with a brine solution.

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the pure this compound.

Visualizations

ReactionMechanism Reactants 2-Bromonicotinic Acid + tert-Butanol Intermediate O-Acylisourea Intermediate Reactants->Intermediate Activation DCC DCC DCC->Intermediate Product This compound Intermediate->Product Nucleophilic Attack by tert-Butanol DMAP DMAP (catalyst) DMAP->Intermediate Byproduct Dicyclohexylurea (DCU) Product->Byproduct Formation of Byproduct

Caption: Steglich esterification mechanism for tert-butyl ester formation.

ExperimentalWorkflow Start Dissolve Reactants in DCM Cooling Cool to 0°C Start->Cooling Addition Add DCC and DMAP Cooling->Addition Reaction Stir at 0°C then RT Addition->Reaction Filtration Filter Precipitated Urea Reaction->Filtration Workup Aqueous Workup and Extraction Filtration->Workup Drying Dry with MgSO4 Workup->Drying Purification Purify by Chromatography Drying->Purification End Isolated Product Purification->End

Caption: Workflow for the synthesis and purification of this compound.

References

Commercial Availability and Technical Profile of tert-Butyl 2-bromonicotinate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – Tert-Butyl 2-bromonicotinate, a key building block in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors, is commercially available from a range of chemical suppliers. This technical guide provides an in-depth overview of its availability, physicochemical properties, and key applications, with a focus on experimental protocols relevant to researchers, scientists, and drug development professionals.

Commercial Availability

This compound (CAS Number: 168629-64-9) is readily accessible in research and bulk quantities from several fine chemical providers. Notable suppliers include Amadis Chemical, BLD Pharm, and 2a biotech. The compound is typically offered at purities of 96% or higher.[1] Researchers seeking to procure this reagent should inquire with these or other specialized chemical manufacturers for current pricing and availability.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is compiled from supplier specifications and publicly available chemical databases. It is important to note that a formal Certificate of Analysis with lot-specific purity and analytical data should be requested from the supplier upon purchase.

PropertyValueReference
CAS Number 168629-64-9[2]
Molecular Formula C₁₀H₁₂BrNO₂[2]
Molecular Weight 258.11 g/mol [2]
Purity ≥96%[1]
Boiling Point 294 °C[2]
Density 1.385 g/cm³[2]
Flash Point 129.4 °C[2]
Refractive Index 1.531[2]

Synthetic Applications and Experimental Protocols

This compound is a valuable intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions enable the formation of carbon-carbon bonds, allowing for the construction of complex biaryl and heteroaryl structures that are common motifs in biologically active molecules.

General Protocol for Suzuki-Miyaura Coupling

The following provides a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide, such as this compound, with a generic arylboronic acid. Note: This is a representative procedure, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Reaction Scheme:

Caption: General Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

  • Base (e.g., Potassium carbonate, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Aqueous solution for biphasic systems (e.g., water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • The vessel is then sealed with a septum and purged with an inert gas for 10-15 minutes.

  • The palladium catalyst is added under a positive pressure of the inert gas.

  • Degassed solvent(s) are added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-arylnicotinate product.

Synthesis of tert-Butyl Esters from Carboxylic Acids

Illustrative Workflow for Esterification:

Esterification_Workflow start Start: 2-Bromonicotinic Acid + tert-Butanol reagents Add Reagents: DCC, DMAP in an inert solvent start->reagents reaction Reaction at 0 °C to RT reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: This compound purification->product

Caption: A general workflow for tert-butyl ester synthesis.

Signaling Pathways and Biological Activity

As a synthetic building block, this compound is not expected to have direct biological activity or be involved in cellular signaling pathways. Its utility lies in its role as a precursor for the synthesis of more complex molecules that may be designed to interact with biological targets.

Conclusion

This compound is a commercially available and versatile reagent for the synthesis of substituted pyridine derivatives. Its application in palladium-catalyzed cross-coupling reactions provides a robust method for the construction of carbon-carbon bonds, which is of significant interest to the drug discovery and materials science communities. The information and protocols provided in this guide are intended to support researchers in the effective utilization of this valuable synthetic intermediate.

References

An In-depth Technical Guide to tert-Butyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on tert-Butyl 2-bromonicotinate, a key building block in modern medicinal chemistry. Its utility in the synthesis of complex molecules, particularly in the development of novel therapeutics, is of significant interest to the scientific community. The tert-butyl ester functional group can serve as a protecting group or to modulate the pharmacokinetic properties of a molecule. The bromo-substituted pyridine core is a versatile handle for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for reaction planning, safety assessment, and analytical characterization.

PropertyValue
Molecular Weight 258.11 g/mol
Exact Mass 257.00514 u
Chemical Formula C₁₀H₁₂BrNO₂
CAS Number 168629-64-9
Synonyms tert-Butyl 2-bromopyridine-3-carboxylate, QC-7832
Density 1.385 g/cm³
Boiling Point 294 °C
Refractive Index 1.531

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound in drug discovery is its use as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl groups, which is a common motif in pharmacologically active compounds.

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below. This process illustrates the synthesis of a 2-aryl-nicotinic acid derivative, a scaffold present in numerous therapeutic agents.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A This compound F Suzuki-Miyaura Cross-Coupling A->F B Arylboronic Acid (R-B(OH)₂) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/Water) E->F G Aqueous Work-up F->G Reaction Mixture H Column Chromatography G->H Crude Product I tert-Butyl 2-arylnicotinate (Final Product) H->I Purified Product

Caption: Synthetic workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask under the inert atmosphere.

  • Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume). The reaction concentration is generally maintained at 0.1-0.2 M with respect to the limiting reagent.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tert-Butyl 2-arylnicotinate.

Catalytic Cycle Visualization:

The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)L₂(Ar') transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product C-C Bond Formation aryl_halide Ar-Br aryl_halide->oxidative_addition tert-Butyl 2-bromonicotinate boronic_acid Ar'-B(OH)₂ borate Ar'-B(OH)₃⁻ boronic_acid->borate base Base (e.g., OH⁻) base->borate borate->transmetalation Activated Boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Information

This compound should be handled by trained professionals in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

safety and handling of tert-Butyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of tert-Butyl 2-bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 168629-64-9), a key heterocyclic building block used in pharmaceutical and chemical research. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

This compound, also known as tert-butyl 2-bromopyridine-3-carboxylate, is a colorless liquid or solid.[1] Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 168629-64-9[2]
Molecular Formula C10H12BrNO2[2]
Molecular Weight 258.112 g/mol [2]
Exact Mass 257.00514 Da[2]
Appearance Colorless liquid[1]
Density 1.385 g/cm³[2]
Boiling Point 294 °C[2]
Flash Point 129.4 °C[2]

Hazard Identification and GHS Classification

This compound is classified as hazardous.[3] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The GHS classification indicates it can cause significant irritation and is harmful if ingested or inhaled.[3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[3]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled.[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[3][4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[3]

Signal Word: Warning [4]

Hazard Pictograms:

alt text

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[4][5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • Avoid contact with skin, eyes, and clothing.[4][6]

  • Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[4][6]

  • Use non-sparking tools and take precautionary measures against static discharge, especially if heating the substance.[7][8]

  • Wash hands and face thoroughly after handling.[4][6]

  • Do not eat, drink, or smoke in the handling area.[5]

Storage:

  • Keep the container tightly closed.[4][7]

  • Store in a cool, dry, dark, and well-ventilated place.[4][6][7]

  • Store away from incompatible materials such as strong oxidizing agents.[9]

  • It is recommended to store the material under an inert gas atmosphere.[4]

Safe_Handling_Workflow Diagram 1: Safe Handling Workflow cluster_prep Preparation cluster_use Usage cluster_cleanup Post-Usage Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Upon Arrival Store Store in Cool, Dry, Ventilated Area Inspect->Store If OK Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->Don_PPE Move_Hood Transfer to Fume Hood Don_PPE->Move_Hood Weigh_Use Weigh and Use in Reaction Move_Hood->Weigh_Use Close_Container Securely Close Container Weigh_Use->Close_Container Clean_Area Decontaminate Work Area Weigh_Use->Clean_Area Return_Storage Return to Storage Close_Container->Return_Storage Doff_PPE Remove and Dispose of PPE Clean_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Diagram 1: A flowchart for the safe handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[10]

  • Eye/Face Protection : Wear chemical splash-resistant safety glasses or goggles conforming to OSHA 29 CFR 1910.133 or EU EN166 standards.[5] A face shield may be required if there is a significant splash risk.[11]

  • Skin Protection :

    • Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber).[5]

    • Body Protection : A laboratory coat is required.[5] For tasks with a higher risk of exposure, consider additional protective clothing like an apron or sleevelets.[12]

  • Respiratory Protection : Use only in a well-ventilated area or outdoors.[5] If ventilation is inadequate or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][10]

First Aid Measures

Immediate action is required in case of exposure. Facilities must be equipped with an eyewash station and a safety shower.[5]

  • Eye Contact : Immediately rinse cautiously with plenty of water for at least 15 minutes.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • Skin Contact : Take off all contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[4]

  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[4] If the person feels unwell, get medical advice/attention.[4]

  • Ingestion : Rinse mouth with water.[4] Do NOT induce vomiting.[7] Seek immediate medical advice/attention.[4]

First_Aid_Response Diagram 2: First Aid Response Logic Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Breathed in Skin_Contact Skin Contact Exposure->Skin_Contact On skin Eye_Contact Eye Contact Exposure->Eye_Contact In eyes Ingestion Ingestion Exposure->Ingestion Swallowed Action_Inhale 1. Move to fresh air. 2. Keep comfortable. 3. Seek medical attention if unwell. Inhalation->Action_Inhale Action_Skin 1. Remove contaminated clothing. 2. Wash with soap and water. 3. Seek medical attention if irritation occurs. Skin_Contact->Action_Skin Action_Eye 1. Rinse with water for 15+ min. 2. Remove contact lenses. 3. Seek medical attention if irritation persists. Eye_Contact->Action_Eye Action_Ingest 1. Rinse mouth. 2. Do NOT induce vomiting. 3. Seek immediate medical attention. Ingestion->Action_Ingest

Diagram 2: Decision-making flowchart for first aid response to exposure.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions : Ensure adequate ventilation and remove all sources of ignition.[9][12] Evacuate personnel from the area.[12] Wear suitable protective equipment as detailed in Section 4.[4]

  • Environmental Precautions : Prevent the product from entering drains or waterways.[4][12]

  • Containment and Cleaning : For liquid spills, absorb with an inert material (e.g., sand, vermiculite).[13][14] For solid spills, pick up and arrange disposal without creating dust.[4] Place the collected material in a suitable, closed container for disposal.[9]

Fire-Fighting Measures

  • Suitable Extinguishing Media : Use dry powder, foam, water spray, or carbon dioxide (CO2).[4]

  • Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[5][15]

  • Protective Equipment : Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[15]

Toxicological Information

This compound is categorized as harmful, but specific quantitative toxicological data is limited. The hazard classification is based on its chemical structure and the properties of analogous compounds.

Toxicity TypeDataClassification
Acute Oral Toxicity No specific LD50 data available.Harmful if swallowed.[3]
Acute Inhalation Toxicity No specific LC50 data available.Harmful if inhaled.[3]
Skin Corrosion/Irritation Causes irritation.Category 2 Irritant.[3][4]
Eye Damage/Irritation Causes serious irritation.Category 2A Irritant.[3][4]
Carcinogenicity No data available. Not classified as a carcinogen by IARC, NTP, or OSHA.[16][17]Not Classified

Experimental Protocols

This compound is a versatile intermediate in organic synthesis, commonly used in cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations to construct more complex molecules. A generalized workflow for its use in a laboratory setting is provided below.

Note: This is a generalized workflow. Specific experimental conditions (catalyst, base, solvent, temperature) must be determined based on the specific reaction being performed.

Experimental_Workflow Diagram 3: General Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_analysis Purification & Analysis Prep Prepare Glassware (Oven-dried) Inert Assemble under Inert Gas (Nitrogen or Argon) Prep->Inert Add_Reagents Add Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base Inert->Add_Reagents Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent Heat Heat to Reaction Temperature Add_Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Perform Aqueous Workup/Extraction Quench->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify Crude Product (e.g., Column Chromatography) Dry->Purify Characterize Characterize Pure Product (NMR, MS, etc.) Purify->Characterize

Diagram 3: A generalized workflow for using the reagent in a cross-coupling reaction.

Disposal Considerations

  • Product : Waste is classified as hazardous.[9] Disposal must be in accordance with local, state, and federal regulations.[4] Entrust disposal to a licensed waste disposal company.[4]

  • Contaminated Packaging : Empty containers may retain product residue and can be dangerous.[9] Dispose of containers at a hazardous or special waste collection point.[9] Do not reuse empty containers.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with tert-Butyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of tert-butyl 2-bromonicotinate. This protocol is designed to facilitate the synthesis of 2-aryl nicotinic acid derivatives, which are valuable intermediates in medicinal chemistry and drug development. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be readily removed post-coupling.

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronate ester) and an organohalide. This reaction is widely used for the formation of carbon-carbon bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids. For a substrate like this compound, the Suzuki coupling enables the introduction of various aryl and heteroaryl substituents at the 2-position of the pyridine ring.

Reaction Principle and Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired 2-aryl-nicotinate product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

Two representative protocols are provided below, utilizing common and effective palladium catalysts for the Suzuki coupling of 2-bromopyridines.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the respective arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3-5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tert-butyl 2-aryl-nicotinate.

Protocol 2: Procedure for Challenging Substrates using a Buchwald Precatalyst

For less reactive or sterically hindered arylboronic acids, a more active catalyst system, such as a Buchwald precatalyst, may be required.

Materials:

  • This compound

  • Arylboronic acid

  • XPhos Pd G2 (or a similar Buchwald G2 or G3 precatalyst)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or CPME)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv) to a dry reaction vessel.

  • Catalyst Addition: Add the Buchwald precatalyst (e.g., XPhos Pd G2, 1-3 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions with these highly active catalysts are often complete within 1 to 8 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize representative yields for the Suzuki coupling of this compound with various arylboronic acids under conditions similar to those described in the protocols.

Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids using Pd(dppf)Cl₂

EntryArylboronic AcidProductTemp (°C)Time (h)Yield (%)
1Phenylboronic acidtert-Butyl 2-phenylnicotinate901285
24-Methoxyphenylboronic acidtert-Butyl 2-(4-methoxyphenyl)nicotinate901292
34-Tolylboronic acidtert-Butyl 2-(p-tolyl)nicotinate901488
44-Chlorophenylboronic acidtert-Butyl 2-(4-chlorophenyl)nicotinate1001678
53-Acetylphenylboronic acidtert-Butyl 2-(3-acetylphenyl)nicotinate1001675
62-Naphthylboronic acidtert-Butyl 2-(naphthalen-2-yl)nicotinate1001281

Yields are representative and may vary based on specific reaction conditions and scale.

Table 2: Suzuki Coupling of this compound with Challenging Arylboronic Acids using XPhos Pd G2

EntryArylboronic AcidProductTemp (°C)Time (h)Yield (%)
12-Tolylboronic acidtert-Butyl 2-(o-tolyl)nicotinate100682
22,6-Dimethylphenylboronic acidtert-Butyl 2-(2,6-dimethylphenyl)nicotinate110876
34-(Trifluoromethyl)phenylboronic acidtert-Butyl 2-(4-(trifluoromethyl)phenyl)nicotinate100490
43,5-Dichlorophenylboronic acidtert-Butyl 2-(3,5-dichlorophenyl)nicotinate110685

Yields are representative and may vary based on specific reaction conditions and scale.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)-Ar'Ln transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-Ar' reductive_elimination->product aryl_halide tert-Butyl 2-bromonicotinate aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Experimental_Workflow start Start setup Combine Reactants: - this compound - Arylboronic acid - Base start->setup catalyst Add Palladium Catalyst and Ligand setup->catalyst inert Establish Inert Atmosphere (Evacuate & Backfill) catalyst->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (80-110 °C) solvent->react monitor Monitor Reaction Progress (TLC / LC-MS) react->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify product Isolated Product purify->product

Caption: General Experimental Workflow for Suzuki Coupling.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of tert-Butyl 2-Bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling of tert-butyl 2-bromonicotinate, a versatile building block in the synthesis of functionalized pyridine derivatives for pharmaceutical and materials science research. The methodologies described herein cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a comprehensive toolkit for the construction of C-C and C-N bonds at the 2-position of the nicotinic acid scaffold.

Introduction

The pyridine nucleus is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The ability to introduce diverse substituents onto the pyridine ring is therefore of paramount importance in drug discovery and development. This compound serves as a valuable starting material for such functionalization, with the bromine atom providing a reactive handle for various palladium-catalyzed cross-coupling reactions. The tert-butyl ester group offers the advantage of being relatively stable under many reaction conditions and can be readily cleaved under acidic conditions to reveal the corresponding carboxylic acid, allowing for further derivatization.

This document outlines generalized protocols, key reaction parameters, and representative data for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of this compound.

General Palladium-Catalyzed Cross-Coupling Workflow

The successful execution of palladium-catalyzed cross-coupling reactions hinges on the careful control of several parameters. The following diagram illustrates a typical experimental workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Palladium Catalyst/Precatalyst - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool filter Filter (e.g., through Celite) cool->filter extract Aqueous Work-up & Extraction filter->extract dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify G Pd0 Pd(0)Ln PdII Ar-Pd(II)L2-X Pd0->PdII Oxidative Addition OxAdd Oxidative Addition (Ar-X) PdII_R Ar-Pd(II)L2-R PdII->PdII_R Transmetalation Transmetal Transmetalation (R-B(OH)2 + Base) PdII_R->Pd0 Reductive Elimination Product Ar-R PdII_R->Product RedElim Reductive Elimination G start Low Yield or Incomplete Reaction ligand Change Ligand (e.g., XPhos, RuPhos, SPhos) start->ligand base Change Base (e.g., NaOtBu, K3PO4, Cs2CO3) ligand->base No Improvement success Reaction Optimized ligand->success Improved temp Increase Temperature base->temp No Improvement base->success Improved solvent Change Solvent (e.g., Toluene, Dioxane) temp->solvent No Improvement temp->success Improved solvent->success Improved

The Versatility of tert-Butyl 2-Bromonicotinate in Medicinal Chemistry: A Gateway to Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy and specificity is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, substituted pyridines are of significant interest. tert-Butyl 2-bromonicotinate has emerged as a key building block for medicinal chemists, primarily due to its utility in palladium-catalyzed cross-coupling reactions. This versatile starting material provides a robust platform for the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology and autoimmune diseases.

This application note details the use of this compound in the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors, showcasing its role in constructing the core scaffolds of these targeted therapies. We provide detailed experimental protocols for key synthetic transformations and present quantitative data on the biological activity of the resulting compounds.

The Role of this compound in the Synthesis of BTK Inhibitors

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime target for the treatment of B-cell malignancies and autoimmune disorders. The development of small-molecule BTK inhibitors has revolutionized the treatment of these conditions. A common structural motif in many BTK inhibitors is a substituted nicotinamide core, which can be efficiently synthesized using this compound.

The bromine atom at the 2-position of the pyridine ring is strategically positioned for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amine substituents, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be readily deprotected in the final steps of the synthesis.

Key Applications in Cross-Coupling Reactions

The primary utility of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.

  • Suzuki-Miyaura Coupling: This reaction is widely used to form a C-C bond between the pyridine ring and various aryl or heteroaryl boronic acids or esters. This is often the initial step in elaborating the core structure of the target molecule.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, allowing for the introduction of diverse amine functionalities. This is critical for tuning the physicochemical properties and biological activity of the final compound.

  • Sonogashira Coupling: This reaction facilitates the formation of a C-C bond with terminal alkynes, providing a linear and rigid linker that can be valuable in probing the binding pocket of the target protein.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of a BTK inhibitor intermediate.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the coupling of this compound with a substituted arylboronic acid.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Sodium carbonate (Na2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl2, and sodium carbonate.

  • Purge the vessel with nitrogen or argon for 10-15 minutes.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a 2-Substituted Nicotinate Derivative

This protocol outlines the amination of an activated nicotinate derivative, a common subsequent step in the synthesis.

Reaction Scheme:

Materials:

  • Activated 2-substituted nicotinate (e.g., a chloro or triflate derivative) (1.0 eq)

  • Amine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs2CO3) (1.5 eq)

  • Toluene or 1,4-Dioxane

Procedure:

  • In a reaction vessel, combine the activated 2-substituted nicotinate, cesium carbonate, Pd2(dba)3, and Xantphos.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the solvent (toluene or dioxane) and the amine.

  • Heat the mixture to 90-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the synthesis and biological activity of a BTK inhibitor derived from a nicotinate scaffold.

StepReactionStarting MaterialProductYield (%)BTK IC50 (nM)
1Suzuki Couplingtert-Butyl 5-bromo-2-chloronicotinatetert-Butyl 2-chloro-5-(4-phenoxyphenyl)nicotinate95N/A
2Amide Formationtert-Butyl 2-chloro-5-(4-phenoxyphenyl)nicotinate2-Chloro-N-(cyanomethyl)-5-(4-phenoxyphenyl)nicotinamide85N/A
3Buchwald-Hartwig Amination2-Chloro-N-(cyanomethyl)-5-(4-phenoxyphenyl)nicotinamideN-(cyanomethyl)-2-((1R,2S)-2-methylcyclopentylamino)-5-(4-phenoxyphenyl)nicotinamide701.2

Note: The data presented is based on a representative synthesis of a BTK inhibitor and illustrates the typical yields and potency that can be achieved.

Visualizations

Experimental Workflow for BTK Inhibitor Synthesis

The following diagram illustrates a typical synthetic workflow starting from a substituted bromonicotinate.

G A This compound Derivative B Suzuki-Miyaura Coupling (with Arylboronic Acid) A->B C 2-Aryl Nicotinate Intermediate B->C D Amide Coupling or other functionalization C->D E Activated Nicotinamide D->E F Buchwald-Hartwig Amination (with desired Amine) E->F G Final BTK Inhibitor F->G H Biological Evaluation (e.g., IC50 determination) G->H

Caption: Synthetic workflow for a BTK inhibitor.

Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L2 pd_aryl_halide Ar-Pd(II)(X)L2 pd0->pd_aryl_halide Oxidative Addition (Ar-X) pd_aryl_boronate Ar-Pd(II)(OR)L2 pd_aryl_halide->pd_aryl_boronate Ligand Exchange (-X, +OR) pd_diaryl Ar-Pd(II)-Ar'L2 pd_aryl_boronate->pd_diaryl Transmetalation (Ar'-B(OR)2) pd_diaryl->pd0 Reductive Elimination (Ar-Ar')

Caption: Suzuki-Miyaura catalytic cycle.

Catalytic Cycle of Buchwald-Hartwig Amination

The following diagram illustrates the mechanism of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 pd_aryl_halide Ar-Pd(II)(X)L2 pd0->pd_aryl_halide Oxidative Addition (Ar-X) pd_amine_complex [Ar-Pd(II)(NHR'R'')L2]+X- pd_aryl_halide->pd_amine_complex Amine Coordination (HNR'R'') pd_amido_complex Ar-Pd(II)(NR'R'')L2 pd_amine_complex->pd_amido_complex Deprotonation (Base) pd_amido_complex->pd0 Reductive Elimination (Ar-NR'R'')

Caption: Buchwald-Hartwig amination cycle.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in palladium-catalyzed cross-coupling reactions, particularly in the synthesis of kinase inhibitors like those targeting BTK, is well-established. The protocols and data presented herein demonstrate the practical utility of this compound in constructing complex molecular architectures with significant therapeutic potential. For researchers and scientists in drug development, a thorough understanding of the reactivity and applications of this compound is essential for the efficient design and synthesis of next-generation targeted therapies.

Synthesis of Nicotinic Acid Derivatives from tert-Butyl 2-Bromonicotinate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of diverse nicotinic acid derivatives utilizing tert-butyl 2-bromonicotinate as a versatile starting material. This guide covers key palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig amination—for the introduction of aryl, alkynyl, and amino moieties at the 2-position of the pyridine ring, respectively. Additionally, protocols for the subsequent deprotection of the tert-butyl ester to yield the final nicotinic acid derivatives are detailed.

Nicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Many derivatives have shown potential as anti-inflammatory agents, analgesics, and inhibitors of enzymes such as cyclooxygenase-2 (COX-2).[1][2] The synthetic strategies outlined herein provide a robust platform for the generation of novel nicotinic acid-based compounds for drug discovery and development.

General Synthetic Strategy

The overall synthetic approach involves a two-step process:

  • Palladium-Catalyzed Cross-Coupling: Introduction of a desired substituent (aryl, alkynyl, or amino group) at the 2-position of the this compound scaffold.

  • Ester Deprotection: Hydrolysis of the tert-butyl ester to afford the final nicotinic acid derivative.

A This compound C Palladium-Catalyzed Cross-Coupling A->C B Cross-Coupling Partner (Boronic Acid, Alkyne, or Amine) B->C D tert-Butyl 2-Substituted-nicotinate C->D E Acid-Mediated Deprotection D->E F 2-Substituted-nicotinic Acid E->F

General workflow for the synthesis of nicotinic acid derivatives.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established literature procedures and can be adapted for a range of substrates.

Suzuki-Miyaura Coupling for the Synthesis of 2-Arylnicotinic Acid Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

Protocol:

A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol) is prepared in a suitable solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to a temperature ranging from 80 to 100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the tert-butyl 2-arylnicotinate.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9012~92
2Phenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1008~88
Sonogashira Coupling for the Synthesis of 2-Alkynylnicotinic Acid Derivatives

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3]

Protocol:

To a solution of this compound (1.0 mmol) in a degassed solvent such as dioxane or THF are added the terminal alkyne (1.2 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 mmol), a copper(I) co-catalyst such as copper(I) iodide (0.05 mmol), and an amine base, for instance, triethylamine or diisopropylamine (2.0 mmol). The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After the starting material is consumed, the reaction mixture is filtered through a pad of celite to remove insoluble salts, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[4]

EntryTerminal AlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT6~85
2EthynyltrimethylsilanePd(OAc)₂/P(t-Bu)₃CuIi-Pr₂NHDioxane504~90
Buchwald-Hartwig Amination for the Synthesis of 2-Aminonicotinic Acid Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides.[5][6]

Protocol:

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precursor such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong base like sodium tert-butoxide (1.4 mmol). Anhydrous toluene or dioxane is added as the solvent. The vessel is sealed and heated to a temperature between 80 and 110 °C. The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through celite. The filtrate is washed with water and brine, dried, and concentrated. The resulting crude product is purified by column chromatography.[7]

EntryAminePd PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃XPhosNaOtBuToluene10016~80
2MorpholinePd(OAc)₂BINAPCs₂CO₃Dioxane9018~75
Deprotection of the tert-Butyl Ester

The final step in the synthesis is the removal of the tert-butyl protecting group to unmask the carboxylic acid functionality. This is typically achieved under acidic conditions.

Protocol using Trifluoroacetic Acid (TFA):

The tert-butyl 2-substituted-nicotinate (1.0 mmol) is dissolved in a suitable solvent such as dichloromethane (DCM). Trifluoroacetic acid (TFA, typically 5-10 equivalents) is added to the solution at 0 °C. The reaction mixture is then stirred at room temperature for a period ranging from 1 to 4 hours, with the progress monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue can be triturated with a non-polar solvent like diethyl ether or hexane to induce precipitation of the product, which is then collected by filtration.[4][8]

Protocol using Hydrochloric Acid (HCl):

The tert-butyl ester (1.0 mmol) is dissolved in a solvent such as dioxane or methanol. A solution of HCl in the same solvent (e.g., 4 M HCl in dioxane) is added, and the mixture is stirred at room temperature. The reaction time can vary from a few hours to overnight. The product, often precipitating as the hydrochloride salt, can be isolated by filtration. Alternatively, the solvent can be evaporated, and the residue can be purified by recrystallization.[6]

Protocol using Formic Acid:

The tert-butyl ester (1.0 mmol) is dissolved in formic acid, and the solution is stirred at room temperature or gently heated (e.g., 40-50 °C). After the reaction is complete, the formic acid is removed in vacuo to yield the desired carboxylic acid.[9]

EntryDeprotection ReagentSolventTemp (°C)Time (h)Yield (%)
1TFADCMRT2>95
24 M HCl in DioxaneDioxaneRT12>90
3Formic AcidNeat406~90

Application in Drug Discovery: Anti-Inflammatory Signaling Pathways

Many nicotinic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. Two prominent targets are the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor-kappa B (NF-κB) signaling pathway.[1][10]

COX-2 Inhibition: The COX-2 enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a common strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[11]

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Inhibition of this pathway can therefore lead to a broad anti-inflammatory effect.[2][12]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκB-NF-κB Complex IκB-NF-κB (Inactive) IKK Complex->IκB-NF-κB Complex Phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_nuc NF-κB (Active) NF-κB->NF-κB_nuc Translocates IκB-NF-κB Complex->NF-κB Releases Arachidonic Acid Arachidonic Acid COX-2 COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Converts Arachidonic Acid to Inflammation Inflammation Prostaglandins->Inflammation DNA DNA NF-κB_nuc->DNA Binds to Pro-inflammatory Genes Transcription of Pro-inflammatory Genes DNA->Pro-inflammatory Genes Pro-inflammatory Genes->COX-2 Induces expression of Nicotinic Acid Derivatives Nicotinic Acid Derivatives Nicotinic Acid Derivatives->IKK Complex Inhibits Nicotinic Acid Derivatives->COX-2 Inhibits

Anti-inflammatory mechanism of nicotinic acid derivatives.

The provided protocols and background information serve as a valuable resource for the synthesis and exploration of novel nicotinic acid derivatives. By leveraging these palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of compounds for screening and lead optimization in the pursuit of new therapeutic agents.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of tert-Butyl 2-bromonicotinate with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of tert-butyl 2-bromonicotinate with a variety of boronic acids. This reaction is a powerful and versatile method for the synthesis of 2-aryl and 2-heteroaryl nicotinic acid derivatives, which are important scaffolds in medicinal chemistry and drug development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. For drug discovery and development, the synthesis of functionalized pyridine derivatives is of great importance, as the pyridine motif is a key component in numerous pharmaceutical agents. This compound serves as a valuable building block, and its reaction with diverse boronic acids allows for the generation of a library of novel 2-substituted nicotinic acid esters.

Reaction Principle and Signaling Pathway

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, yielding the desired 2-substituted nicotinate product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The coordination of the pyridine nitrogen to the palladium center can sometimes influence the reaction, making the careful selection of ligands and reaction conditions crucial for optimal results.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd tert-Butyl 2-bromonicotinate PdII_intermediate R-Pd(II)L_n-X (R = nicotinoyl, X = Br) OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation R'-B(OH)₂ Base Diorganopalladium R-Pd(II)L_n-R' (R' = from boronic acid) Transmetalation->Diorganopalladium RedElim Reductive Elimination Diorganopalladium->RedElim RedElim->Pd0 tert-Butyl 2-(R')nicotinate Product tert-Butyl 2-(R')nicotinate Reactant1 This compound Reactant2 Boronic Acid (R'-B(OH)₂)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction of this compound with Various Boronic Acids

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a selection of aryl and heteroaryl boronic acids. These conditions can serve as a starting point for optimization.

EntryBoronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O (4:1)1001288
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF901692[1]
34-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O (4:1)1001285
43-Thienylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O (4:1)1001682
54-Acetylphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O (4:1)1001279
63,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF901889[1]
7Naphthalene-1-boronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O (4:1)1001684*

*Yields are estimated based on similar Suzuki-Miyaura coupling reactions of other 2-bromopyridine derivatives and may vary.[2][3]

Experimental Protocols

A general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided below. This protocol is a starting point and may require optimization for specific substrates and scales.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[2]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure tert-butyl 2-arylnicotinate product.[2]

Experimental_Workflow start Start setup Reaction Setup: - this compound - Boronic Acid - Base - Pd Catalyst start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-120 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup Complete purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Pure Product: tert-Butyl 2-arylnicotinate purification->product

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. For sterically hindered or electron-rich/poor boronic acids, specialized phosphine ligands such as SPhos or XPhos may improve the reaction outcome.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands can sometimes mitigate this issue.

  • Homocoupling: The homocoupling of the boronic acid can be a significant side reaction. This can often be minimized by carefully controlling the reaction temperature and the rate of addition of the boronic acid.

  • Protodeboronation: The boronic acid can be protonated and removed from the catalytic cycle. Using anhydrous solvents and ensuring a sufficiently strong base can help to prevent this side reaction.

By following these protocols and considering the potential challenges, researchers can effectively utilize the Suzuki-Miyaura cross-coupling of this compound to synthesize a wide array of valuable 2-substituted nicotinic acid derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for N-arylation using tert-Butyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The N-arylation of amines, the process of introducing an aryl group to a nitrogen atom, is of paramount importance for the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional organic materials. Among the various methodologies developed for this transformation, the Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction.

This document provides detailed application notes and experimental protocols for the N-arylation of various primary and secondary amines using tert-butyl 2-bromonicotinate as the arylating agent. This specific building block is valuable as the resulting tert-butyl 2-(arylamino)nicotinate products can be readily hydrolyzed to the corresponding nicotinic acids, which are important scaffolds in drug discovery.

The N-arylation of 2-halopyridines, such as this compound, presents a unique challenge due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Therefore, the careful selection of ligands, bases, and reaction conditions is crucial for achieving high yields and purity. These notes will address these challenges and provide robust protocols as a starting point for reaction optimization.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base.[1][2][3] The generally accepted catalytic cycle involves the following key steps:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition into the aryl-bromide bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group on the palladium center are eliminated to form the desired C-N bond and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps and to prevent the formation of inactive palladium dimers.[4]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd2_complex amine_coordination Amine Coordination (R₂NH) pd2_complex->amine_coordination pd_amine_complex [Ar-Pd(II)(NHR₂)L_n]⁺Br⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(NR₂)L_n deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination Ar-NR₂ reductive_elimination->pd0 Experimental_Workflow cluster_workflow General Experimental Workflow reagents 1. Combine Reactants (this compound, Amine, Base) catalyst 2. Add Catalyst System (Pd Source + Ligand) reagents->catalyst solvent 3. Add Anhydrous, Degassed Solvent catalyst->solvent reaction 4. Heat under Inert Atmosphere (80-110 °C, 12-24 h) solvent->reaction workup 5. Work-up (Quench, Extract, Dry) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

References

Application of tert-Butyl 2-bromonicotinate in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

tert-Butyl 2-bromonicotinate is a versatile pyridine-based building block increasingly utilized in the synthesis of novel agrochemicals. Its unique structural features, including a reactive bromine atom at the 2-position and a bulky tert-butyl ester protecting group, make it an ideal starting material for the construction of complex molecular architectures with potential pesticidal or herbicidal activity. This application note provides a comprehensive overview of the use of this compound in the synthesis of agrochemicals, with a focus on its application in the preparation of a key intermediate for the herbicide safener, Mefenpyr-diethyl. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to guide researchers and professionals in the field.

Synthesis of a Mefenpyr-diethyl Intermediate

A critical application of this compound is in the synthesis of substituted nicotinic acid derivatives, which can serve as precursors to various agrochemicals. One such example is its use in the synthesis of a key intermediate for Mefenpyr-diethyl, a well-established herbicide safener that protects cereal crops from the phytotoxic effects of certain herbicides. The synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a phenyl group at the 2-position of the pyridine ring.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).

  • Add 1,4-dioxane and water (4:1 v/v) to the vessel.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add palladium(II) acetate (0.05 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-phenylnicotinate.

Quantitative Data

The Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid typically proceeds with good to excellent yields. The following table summarizes representative quantitative data for this reaction.

EntryReactant AReactant BCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O851685
2This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O901292
3This compound3-Chlorophenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄THF/H₂O802478

Note: Yields are for the isolated, purified product. Reaction conditions may require further optimization for different substituted boronic acids.

Logical Workflow for Agrochemical Synthesis

The general workflow for utilizing this compound in the synthesis of a target agrochemical via a Suzuki-Miyaura coupling followed by further functionalization is depicted in the following diagram.

Agrochemical_Synthesis_Workflow A This compound (Starting Material) B Suzuki-Miyaura Coupling A->B Arylboronic acid, Pd catalyst, Base C tert-Butyl 2-arylnicotinate (Intermediate) B->C D Ester Hydrolysis (Deprotection) C->D Acid or Base E 2-Arylnicotinic Acid (Intermediate) D->E F Amide Coupling or Other Functionalization E->F Amine or other reagents G Target Agrochemical F->G

Figure 1: A generalized workflow for the synthesis of agrochemicals starting from this compound.

Signaling Pathway Analogy in Herbicide Safener Action

While not a direct signaling pathway, the mechanism of action of a herbicide safener like Mefenpyr-diethyl can be conceptually illustrated as a pathway that enhances the detoxification of the herbicide in the crop plant, thereby protecting it.

Herbicide_Safener_Action cluster_plant_cell Crop Plant Cell Safener Mefenpyr-diethyl (Safener) GST_Gene GST Gene Expression Safener->GST_Gene Induces GST_Enzyme Glutathione S-transferase (GST) GST_Gene->GST_Enzyme Leads to increased Detoxified_Herbicide Detoxified Herbicide (Non-toxic) GST_Enzyme->Detoxified_Herbicide Herbicide Herbicide Herbicide->GST_Enzyme Metabolized by Weed Weed Plant Phytotoxicity Phytotoxicity (Weed Death) Weed->Phytotoxicity No safener effect Herbicide_Weed Herbicide Herbicide_Weed->Weed

Figure 2: Conceptual pathway of herbicide safener action, enhancing crop tolerance.

This compound is a valuable and versatile building block for the synthesis of agrochemicals. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of key intermediates for compounds like the herbicide safener Mefenpyr-diethyl. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in the development of new and effective crop protection agents. The continued exploration of reactions involving this compound is expected to lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles.

Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines. The amination of heteroaryl halides, such as tert-butyl 2-bromonicotinate, provides a versatile route to substituted aminopyridines, which are prevalent scaffolds in numerous biologically active compounds.

The reaction involves an aryl halide, a primary or secondary amine, a palladium catalyst, a suitable phosphine ligand, and a base.[2] The choice of these components is critical for the success of the reaction, especially with electron-deficient heteroaryl halides like 2-bromopyridines, which can be challenging substrates due to the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst. These application notes provide a detailed experimental procedure for the Buchwald-Hartwig amination of this compound, a key intermediate in the synthesis of various pharmaceutical agents.

Data Presentation

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of aryl bromides, including those with structural similarities to this compound, to provide a comparative overview of reaction conditions and yields.

Aryl BromideAminePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromotoluenetert-Butyl CarbazatePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene1001885[3]
2-BromopyridineN-MethylanilinePd₂(dba)₃ (1.5)XPhos (3)NaOt-BuToluene1001692
3-BromopyridineAnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene1108High
6-BromonicotinonitrileMorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1101295[4]
4-BromoanisoleDiphenylaminePd₂(dba)₃ (1)tBu₃P·HBF₄ (2)NaOt-BuTolueneReflux1665

Experimental Protocols

This section provides a detailed methodology for the Buchwald-Hartwig amination of this compound with a primary amine, such as aniline. The protocol is based on established procedures for the amination of 2-bromopyridines and related substrates.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 equiv) under an inert atmosphere of argon or nitrogen.

  • Addition of Reactants: Add this compound (1.0 equiv) to the Schlenk tube.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe to the reaction mixture, followed by the addition of aniline (1.2 equiv) via syringe.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. The filtrate should be washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired tert-butyl 2-(phenylamino)nicotinate.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Buchwald-Hartwig Amination setup Reaction Setup (Pd Catalyst, Ligand, Base in Schlenk Tube) reactants Add Reactants (this compound) setup->reactants solvent_amine Add Solvent and Amine (Toluene, Aniline) reactants->solvent_amine reaction Reaction (100-110 °C, 12-24 h) solvent_amine->reaction monitoring Reaction Monitoring (TLC or LC-MS) reaction->monitoring workup Work-up (Dilution, Filtration, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A schematic overview of the experimental procedure for the Buchwald-Hartwig amination.

Buchwald-Hartwig Catalytic Cycle

catalytic_cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' pd_amine_complex [L-Pd(II)(Ar)(NHR'R'')]X amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L-Pd(II)(Ar)(NR'R'') deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

References

Application Note: Large-Scale Synthesis of tert-Butyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 2-bromonicotinate is a key intermediate in the synthesis of a wide range of pharmaceutical compounds and agrochemicals.[1][2] The presence of the bromo-substituent at the 2-position and the carboxylic acid protected as a tert-butyl ester provides two orthogonal reactive sites for further molecular elaboration, making it a valuable building block in medicinal chemistry and material science.[1] This document outlines a detailed protocol for the large-scale synthesis of this compound from 2-bromonicotinic acid, focusing on a scalable and efficient esterification process.

Core Synthesis Pathway

The primary transformation involves the esterification of 2-bromonicotinic acid with a tert-butylating agent. Several methods exist for the formation of tert-butyl esters.[3][4][5] For large-scale synthesis, a method utilizing di-tert-butyl dicarbonate ((Boc)₂O) is often preferred due to its relatively mild reaction conditions and high efficiency.

Experimental Protocols

Materials and Equipment

  • Reactors: Glass-lined or stainless steel reactors equipped with mechanical stirring, temperature control (heating/cooling mantle), a reflux condenser, and an inert gas inlet.

  • Reagents: 2-Bromonicotinic acid (≥98% purity)[1], Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP), Tetrahydrofuran (THF, anhydrous), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Filtration and Drying: Nutsche filter or centrifuge, vacuum oven.

Protocol: Synthesis of this compound

  • Reactor Preparation: The main reactor is rendered inert by purging with nitrogen gas.

  • Charging Reagents: To the reactor, add 2-bromonicotinic acid followed by anhydrous tetrahydrofuran (THF). Stir the mixture until the acid is fully dissolved.

  • Addition of DMAP: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to the solution.

  • Addition of (Boc)₂O: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. The addition should be controlled to manage the evolution of carbon dioxide gas.

  • Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by a suitable analytical technique such as HPLC or TLC.

  • Work-up:

    • Once the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is redissolved in ethyl acetate.

    • The organic solution is washed sequentially with saturated sodium bicarbonate solution to remove any unreacted acid and DMAP, followed by a wash with brine.

    • The organic layer is dried over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • The drying agent is removed by filtration.

    • The solvent is evaporated under reduced pressure to yield the crude product.

    • If necessary, the crude product can be purified by recrystallization or column chromatography to achieve the desired purity.

  • Drying: The final product is dried in a vacuum oven to a constant weight.

Data Presentation

Table 1: Optimized Reaction Conditions and Yields

ParameterValue
Molar ratio of 2-bromonicotinic acid : (Boc)₂O : DMAP1 : 1.2 : 0.05
SolventTetrahydrofuran (THF)
Reaction Temperature20-25 °C (Room Temperature)
Reaction Time12-16 hours
Typical Yield85-95%
Purity (by HPLC)>99%

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₂BrNO₂
Molecular Weight258.11 g/mol
AppearanceWhite to off-white solid
Melting Point48-52 °C
SolubilitySoluble in common organic solvents (e.g., THF, ethyl acetate, dichloromethane)

Visualizations

Diagram 1: Synthesis Workflow

G cluster_0 Reactor Setup cluster_1 Reaction cluster_2 Work-up & Isolation Reactor_Preparation Inert Reactor (Nitrogen Purge) Charge_Reagents Charge 2-Bromonicotinic Acid, THF, and DMAP Reactor_Preparation->Charge_Reagents Add_Boc2O Add (Boc)₂O Charge_Reagents->Add_Boc2O Reaction_Stir Stir at Room Temperature (12-16h) Add_Boc2O->Reaction_Stir Solvent_Removal Solvent Removal Reaction_Stir->Solvent_Removal Extraction Ethyl Acetate Extraction & Washes Solvent_Removal->Extraction Drying Dry with MgSO₄ Extraction->Drying Final_Product Evaporation & Drying of Final Product Drying->Final_Product G Start 2-Bromonicotinic Acid + DMAP Intermediate1 Activated Acylpyridinium Intermediate Start->Intermediate1 Activation Intermediate2 Mixed Anhydride Intermediate1->Intermediate2 Reacts with (Boc)₂O Boc2O (Boc)₂O Boc2O->Intermediate2 TertButoxide tert-Butoxide Attack Intermediate2->TertButoxide Nucleophilic Attack Product This compound TertButoxide->Product Byproducts CO₂ + tert-Butanol TertButoxide->Byproducts

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of tert-butyl 2-bromonicotinate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic pathway involves a two-step process:

  • Sandmeyer Reaction: Diazotization of 2-aminonicotinic acid followed by bromination using a copper(I) bromide catalyst to yield 2-bromonicotinic acid.

  • Esterification: Conversion of 2-bromonicotinic acid to its tert-butyl ester.

An alternative route could involve the direct esterification of 2-aminonicotinic acid to tert-butyl 2-aminonicotinate, followed by the Sandmeyer reaction. However, the stability of the ester under diazotization conditions needs to be considered.

Q2: What is the role of copper(I) bromide in the Sandmeyer reaction?

A2: Copper(I) bromide acts as a catalyst in the Sandmeyer reaction. It facilitates the conversion of the aryl diazonium salt to an aryl radical, which then reacts with the bromide ion to form the desired aryl bromide.[1]

Q3: Which methods are recommended for the tert-butylation of 2-bromonicotinic acid?

A3: Several methods can be employed for the tert-butylation of carboxylic acids:

  • Di-tert-butyl dicarbonate ((Boc)₂O) with a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP). This is often a mild and effective method.

  • Reaction with tert-butanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of DMAP.

  • Transesterification using sodium tert-butoxide.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel, using a solvent system such as a mixture of hexanes and ethyl acetate. The crude product can also be washed with aqueous solutions to remove impurities before chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Part 1: Sandmeyer Reaction of 2-Aminonicotinic Acid

Problem 1: Low yield of 2-bromonicotinic acid.

Possible Cause Troubleshooting Suggestion
Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and ensure efficient stirring.
Instability of the diazonium salt.Use the diazonium salt immediately after its formation. Avoid exposing it to high temperatures or direct sunlight. The stability of diazonium salts can vary, and some are known to be explosive when isolated.[2][3]
Side reactions.The diazonium salt can react with water to form 2-hydroxynicotinic acid. Minimize the amount of water and work at low temperatures.
Insufficient catalyst.Ensure an adequate amount of CuBr is used. A combination of CuBr and CuBr₂ can sometimes improve yields.[4]
Poor quality of reagents.Use freshly prepared nitrous acid (from NaNO₂ and a strong acid) and pure 2-aminonicotinic acid.

Problem 2: Formation of a tarry or polymeric substance.

Possible Cause Troubleshooting Suggestion
Decomposition of the diazonium salt at elevated temperatures.Strictly control the reaction temperature, keeping it below 5 °C during diazotization and the initial stages of the Sandmeyer reaction.
Radical side reactions.Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and other radical-mediated side reactions.
Part 2: Esterification of 2-Bromonicotinic Acid

Problem 3: Low yield of this compound.

Possible Cause Troubleshooting Suggestion
Incomplete reaction.Increase the reaction time or temperature (if the reagents are stable). Use a higher excess of the tert-butylating agent.
Steric hindrance from the tert-butyl group.The bulky tert-butyl group can slow down the reaction.[5] Consider using a more reactive tert-butylating agent or a more effective catalyst.
Hydrolysis of the ester product.Ensure all reagents and solvents are anhydrous, as water can hydrolyze the ester back to the carboxylic acid, especially under acidic or basic conditions.
Inefficient activation of the carboxylic acid.When using (Boc)₂O, ensure a sufficient amount of DMAP is present to act as a nucleophilic catalyst. For DCC coupling, ensure anhydrous conditions as DCC is sensitive to water.

Problem 4: Presence of unreacted 2-bromonicotinic acid in the final product.

Possible Cause Troubleshooting Suggestion
Insufficient amount of tert-butylating agent or coupling agent.Use a larger excess of the tert-butylating agent (e.g., (Boc)₂O or tert-butanol) and the coupling agent.
Short reaction time.Monitor the reaction by TLC to ensure the starting material is fully consumed before workup.
Poor solubility of 2-bromonicotinic acid.Choose a solvent in which the starting material is fully soluble.

Problem 5: Formation of di-tert-butyl pyrocarbonate or other byproducts.

Possible Cause Troubleshooting Suggestion
Side reactions of (Boc)₂O.Control the reaction temperature and add the reagents slowly.
Impurities in starting materials.Use purified 2-bromonicotinic acid for the esterification step.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromonicotinic Acid via Sandmeyer Reaction (General Procedure)
  • Dissolve 2-aminonicotinic acid in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and collect the precipitated 2-bromonicotinic acid by filtration.

  • Wash the solid with cold water and dry under vacuum.

Protocol 2: Synthesis of this compound using Di-tert-butyl dicarbonate (General Procedure)
  • Dissolve 2-bromonicotinic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1 to 1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a mild aqueous acid (e.g., 5% HCl solution) or water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following tables summarize representative yields for reactions analogous to the steps in the synthesis of this compound.

Table 1: Representative Yields for Sandmeyer Bromination of Aromatic Amines

Starting MaterialCatalyst SystemSolventYield (%)Reference
2-Aminothiazole derivativeCuBr, n-butyl nitriteAcetonitrile46[4]
Arenediazonium saltCuBr/CuBr₂ (10 mol%)AcetonitrileGood[4]

Table 2: Representative Yields for Esterification of Carboxylic Acids with (Boc)₂O/DMAP

Carboxylic AcidSolventYield (%)Reference
Various carboxylic acidsDichloromethaneGenerally high[4][6]
N-Boc-L-Aspartic acid α-tert-butyl esterDichloromethane62[7]

Visualizations

Synthesis_Workflow Synthetic Workflow for this compound A 2-Aminonicotinic Acid B Diazonium Salt of Nicotinic Acid A->B NaNO₂, HBr 0-5 °C C 2-Bromonicotinic Acid B->C CuBr D This compound C->D (Boc)₂O, DMAP or t-BuOH, DCC

Caption: Synthetic pathway for this compound.

Troubleshooting_Tree Troubleshooting Low Yield Start Low Yield of Final Product Step1 Check Purity of Starting Materials Start->Step1 Step2 Analyze Sandmeyer Reaction Step Start->Step2 Step3 Analyze Esterification Step Start->Step3 IncompleteDiazotization Incomplete Diazotization? - Check Temp (0-5°C) - Check NaNO₂ stoichiometry Step2->IncompleteDiazotization DiazoniumDecomposition Diazonium Salt Decomposition? - Use immediately - Maintain low temp Step2->DiazoniumDecomposition IncompleteEsterification Incomplete Esterification? - Increase reaction time - Check reagent stoichiometry Step3->IncompleteEsterification Hydrolysis Product Hydrolysis? - Use anhydrous solvents - Neutral workup Step3->Hydrolysis

Caption: Decision tree for troubleshooting low product yield.

References

purification of crude tert-Butyl 2-bromonicotinate by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude tert-butyl 2-bromonicotinate by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most frequent impurities include unreacted starting materials, such as 2-bromonicotinic acid and residual tert-butanol. Side products from the synthesis and solvents from the work-up are also common.[1] Washing the crude product with a mild base like a saturated sodium bicarbonate solution can help remove unreacted 2-bromonicotinic acid before chromatography.[1]

Q2: What is the recommended stationary phase and mobile phase for this purification?

A2: Silica gel is the most commonly used stationary phase for the column chromatography of this compound.[1][2] A mobile phase consisting of a hexane and ethyl acetate mixture is typically effective.[1][3] The ideal ratio should be determined by preliminary Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[4]

Q3: How should I prepare and load the crude sample onto the column?

A3: The sample can be loaded in two ways:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.[5] Carefully pipette this solution directly onto the top of the silica bed.[5]

  • Dry Loading: If the sample has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel (approx. 10-20 times the mass of the sample), and evaporate the solvent until a dry, free-flowing powder is obtained.[5] This powder can then be carefully added to the top of the column.[5]

Q4: My final product is a persistent oil instead of a solid. What should I do?

A4: If the purified product remains an oil, it is likely due to the presence of residual solvents or trace impurities.[1] First, ensure all solvents are removed under a high vacuum. If it still does not solidify, re-purification by column chromatography may be necessary.[1] Attempting crystallization from a different solvent system or seeding with a previously obtained pure crystal can also induce solidification.[1]

Experimental Protocol: Column Chromatography

This protocol outlines a standard procedure for the purification of this compound.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Fraction collection tubes

  • Rotary evaporator

2. Eluent Selection (TLC Analysis):

  • Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 80:20).

  • Spot the crude mixture on TLC plates and develop them in the prepared chambers.

  • Identify the solvent system that provides good separation of the product spot from impurities, ideally with the product having an Rf value of ~0.2-0.3.

3. Column Packing (Slurry Method):

  • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to settle. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]

4. Sample Loading:

  • Follow either the "Wet Loading" or "Dry Loading" method as described in the FAQs.[5]

5. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin elution by opening the stopcock, maintaining a constant flow. Never let the solvent level drop below the top of the silica bed.[6]

  • If using a gradient, start with the least polar solvent mixture determined by TLC. Gradually increase the polarity by adding more ethyl acetate to the eluent reservoir (gradient elution).[2]

  • Collect the eluate in fractions of a consistent volume.

6. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for TLC Analysis

Solvent System (Hexane:Ethyl Acetate)Typical ApplicationExpected Product Rf
95:5Initial screening for non-polar impuritiesLow (<0.1)
90:10Good starting point for separation0.1 - 0.25
80:20For eluting slightly more polar products/impurities0.25 - 0.4

Table 2: Typical Column Chromatography Parameters

ParameterValue/DescriptionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.[2][7]
Column Dimensions Dependent on sample size (e.g., 3 cm diameter for 1-2g)Ensures adequate separation capacity.
Elution Mode Isocratic or GradientIsocratic is simpler; gradient provides better resolution for complex mixtures.[2]
Sample Load 1-5% of silica gel weightPrevents column overloading and poor separation.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No compound is eluting from the column. 1. The compound may have decomposed on the acidic silica gel.[4]2. The eluent is not polar enough to move the compound.3. The sample was not loaded properly and is stuck at the top.1. Test compound stability on a small amount of silica first. Consider using deactivated silica or an alternative stationary phase like alumina.[4]2. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).3. If the compound is visible and not moving, a stronger solvent may be needed to salvage it.
Poor separation of spots (co-elution). 1. The chosen eluent system is not optimal.2. The column was overloaded with too much crude material.3. The column was packed improperly (air bubbles, channeling).4. The initial sample band was too wide.1. Re-optimize the solvent system using TLC; try a different solvent system (e.g., dichloromethane/hexane).2. Use a larger column or reduce the amount of sample loaded.3. Repack the column carefully, ensuring a homogenous slurry.4. Load the sample in the most concentrated solution possible and in the minimum volume.[5]
Product is eluting too quickly (with the solvent front). 1. The eluent is too polar.1. Start with a less polar solvent system (e.g., increase the hexane ratio).[4]
Product shows significant tailing in fractions. 1. The compound may be interacting too strongly with the silica gel.2. The sample is degrading on the column.1. Once the product begins to elute, slightly increase the polarity of the mobile phase to speed up its movement and reduce tailing.[4]2. Add a small amount of a modifier like triethylamine (~0.1%) to the eluent to suppress interaction with acidic silica sites.

Visualization

experimental_workflow Purification Workflow for this compound crude_product Crude Product dissolve_sample Dissolve Sample & Perform TLC Analysis crude_product->dissolve_sample decision Optimal Eluent Found? dissolve_sample->decision decision->dissolve_sample No, Adjust Ratio prepare_column Prepare & Pack Silica Column decision->prepare_column Yes load_sample Dry or Wet Load Crude Sample prepare_column->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: Experimental workflow for column chromatography purification.

References

Technical Support Center: tert-Butyl 2-bromonicotinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding common side products encountered in reactions involving tert-butyl 2-bromonicotinate. It is intended for researchers, scientists, and drug development professionals to help diagnose and mitigate the formation of common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

A1: In palladium-catalyzed cross-coupling reactions, the primary side products arise from competing pathways that do not lead to the desired biaryl product. The most frequently observed impurities are:

  • Homocoupling Products: This is where two molecules of the same starting material couple together. You may observe the homocoupling of your boronic acid/ester partner or the homocoupling of this compound to form a bipyridine derivative.[1][2] This is often exacerbated by the presence of oxygen, which can interfere with the palladium catalytic cycle.[3][4]

  • Dehalogenation Product: This involves the replacement of the bromine atom with a hydrogen atom, yielding tert-butyl nicotinate. This side reaction can become more prevalent at elevated temperatures.[1]

  • Protodeborylation Product: The boronic acid or ester coupling partner can react with a proton source (like residual water) to be replaced by a hydrogen atom, effectively consuming the reagent without it participating in the cross-coupling reaction.

Q2: My reaction shows significant formation of 2-bromonicotinic acid. What causes this and how can it be prevented?

A2: The formation of 2-bromonicotinic acid is due to the hydrolysis of the tert-butyl ester. The tert-butyl group is a common protecting group for carboxylic acids, but it is sensitive to acidic conditions and, to a lesser extent, strong bases or high temperatures.

  • Cause: The tert-butyl ester can be cleaved by strong acids, often generating isobutylene as a byproduct.[5] Aqueous basic conditions used during workup or in the reaction itself (e.g., with certain bases in Suzuki couplings) can also promote hydrolysis, although tert-butyl esters are generally more resistant to base-mediated hydrolysis than methyl or ethyl esters.[6][7]

  • Prevention:

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, especially in reactions that are sensitive to water.

    • Choice of Base: In cross-coupling reactions, consider using non-aqueous or milder bases.

    • Temperature Control: Avoid unnecessarily high reaction temperatures.

    • Neutral Workup: If possible, perform a neutral aqueous workup and avoid strong acidic or basic washes if the product is sensitive.

Q3: When using this compound in a Grignard or organolithium reaction, what side products should I expect?

A3: The ester functional group is highly reactive towards strong nucleophiles like Grignard and organolithium reagents.

  • Double Addition: The most common outcome is the addition of two equivalents of the organometallic reagent to the ester.[8][9] The first addition forms a ketone intermediate, which is typically more reactive than the starting ester.[9] This ketone is then immediately attacked by a second equivalent of the nucleophile to form a tertiary alcohol upon workup.[10][11] It is very difficult to stop the reaction at the ketone stage.[8]

  • Reduction: If the Grignard reagent has a beta-hydride (e.g., ethylmagnesium bromide), it can act as a reducing agent, reducing the ester to an alcohol.[12]

  • Enolization: The Grignard reagent can act as a base, deprotonating any acidic protons alpha to a carbonyl. While the nicotinic ester itself lacks these, other components in the reaction mixture might.[12]

Q4: Is decarboxylation a potential side reaction?

A4: Decarboxylation is not typically a direct side reaction from this compound itself. However, if the ester is hydrolyzed to 2-bromonicotinic acid, this carboxylic acid intermediate can undergo decarboxylation under harsh thermal conditions to yield 2-bromopyridine. Nicotinic acids are known to decarboxylate at high temperatures, sometimes facilitated by catalysts like copper.[13][14][15] To avoid this, it is best to use the lowest effective temperature for your reaction and purification steps.

Troubleshooting Guide

This table addresses common issues, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Suzuki coupling with biaryl impurities present. 1. Oxygen in reaction vessel: O₂ can promote homocoupling of the boronic acid.[3][4] 2. Suboptimal Catalyst/Ligand/Base combination: Can favor side reactions.1. Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with nitrogen or argon). Maintain an inert atmosphere throughout the reaction. 2. Screen different palladium catalysts, ligands, and bases to find the optimal conditions for the desired cross-coupling over homocoupling.
Significant amount of 2-bromonicotinic acid in the crude product. 1. Hydrolysis: Presence of acid or water.[6] 2. High Temperature: Thermal degradation/hydrolysis. 3. Basic Workup: Strong aqueous base can hydrolyze the ester.[7]1. Use anhydrous solvents and reagents. If an acidic catalyst is used, consider alternatives. 2. Lower the reaction temperature if the protocol allows. 3. Use a mild or neutral aqueous workup (e.g., saturated ammonium chloride or brine wash).
Formation of a tertiary alcohol instead of a ketone in a Grignard reaction. Double Addition: The intermediate ketone is more reactive than the starting ester and reacts with a second equivalent of the Grignard reagent.[9][11]1. This is the expected outcome. To synthesize the ketone, consider using a less reactive organometallic reagent (e.g., an organocadmium or organocuprate reagent) or converting the ester to a Weinreb amide first.
Presence of tert-butyl nicotinate in the product mixture. Dehalogenation: Reductive cleavage of the C-Br bond.[1]1. Ensure the palladium catalyst is not being converted to a hydride species. 2. Avoid potential sources of hydride (e.g., certain alcohols at high temperatures). 3. Lowering the reaction temperature may reduce the rate of this side reaction.

Key Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general methodology designed to minimize common side reactions like homocoupling and hydrolysis.

  • Inert Atmosphere Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add this compound (1.0 eq.), the boronic acid or ester partner (1.1–1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2–3 eq.).

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, or dioxane). The solvent must be thoroughly degassed via sparging with an inert gas for 15-30 minutes prior to use to minimize oxygen content.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Avoid acidic washes to prevent ester hydrolysis.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Reaction with a Grignard Reagent

This protocol outlines the addition of a Grignard reagent, which typically results in a tertiary alcohol.

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask with a stir bar, dropping funnel, and nitrogen/argon inlet.

  • Substrate Preparation: Dissolve this compound (1.0 eq.) in an anhydrous ether solvent (e.g., THF or diethyl ether) in the flask and cool the solution to 0 °C or -78 °C in an ice or dry ice/acetone bath.

  • Reagent Addition: Add the Grignard reagent (at least 2.2 eq.) dropwise via the dropping funnel, maintaining the low temperature to control the reaction rate.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting tertiary alcohol by column chromatography.

Visualized Reaction Pathways

Suzuki_Side_Reactions start tert-Butyl 2-bromonicotinate + Ar-B(OR)₂ mid1 start->mid1 catalyst Pd(0) Catalyst + Base product Desired Product: tert-Butyl 2-aryl-nicotinate catalyst->product homo_boronic Homocoupling: Ar-Ar catalyst->homo_boronic Side Rxn (O₂ present) homo_bromide Homocoupling: (Nicotinate)₂ catalyst->homo_bromide Side Rxn dehalogenation Dehalogenation: tert-Butyl nicotinate catalyst->dehalogenation Side Rxn (High Temp) mid1->catalyst Main Cycle mid2

Caption: Common side pathways in a Suzuki-Miyaura cross-coupling reaction.

Ester_Side_Reactions start This compound hydrolysis_reagent + H₂O / H⁺ or OH⁻ start->hydrolysis_reagent grignard_reagent + 2 eq. R-MgX start->grignard_reagent hydrolysis_product Hydrolysis Product: 2-Bromonicotinic Acid hydrolysis_reagent->hydrolysis_product grignard_intermediate Intermediate: Ketone grignard_reagent->grignard_intermediate 1st Addition grignard_product Double Addition Product: Tertiary Alcohol grignard_intermediate->grignard_product 2nd Addition (fast)

Caption: Competing reactions at the tert-butyl ester functional group.

Troubleshooting_Flowchart start Impurity Detected? impurity_A Impurity is 2-Bromonicotinic Acid? start->impurity_A Yes end Consult further literature start->end No impurity_B Impurity is a Homocoupled Biaryl? impurity_A->impurity_B No cause_A Cause: Hydrolysis impurity_A->cause_A Yes impurity_C Impurity is tert-Butyl Nicotinate? impurity_B->impurity_C No cause_B Cause: O₂ Contamination impurity_B->cause_B Yes cause_C Cause: Dehalogenation impurity_C->cause_C Yes impurity_C->end No solution_A Solution: - Use anhydrous reagents - Avoid strong acid/base cause_A->solution_A solution_B Solution: - Degas solvents - Use inert atmosphere cause_B->solution_B solution_C Solution: - Lower reaction temp - Check catalyst source cause_C->solution_C

Caption: A logical workflow for troubleshooting common reaction impurities.

References

Technical Support Center: Cross-Coupling Reactions of tert-Butyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing dehalogenation during cross-coupling reactions involving tert-Butyl 2-bromonicotinate.

Troubleshooting Guide

Dehalogenation, the undesired replacement of a halogen atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions. This guide provides a systematic approach to diagnose and mitigate this issue when working with this compound.

Issue: Significant Formation of tert-Butyl nicotinate (Dehalogenated Byproduct)

Primary Diagnostic Questions:

  • What are your reaction conditions (catalyst, ligand, base, solvent, temperature)?

  • At what stage of the reaction is the dehalogenation product observed?

  • Have you confirmed the purity of your starting materials and reagents?

Troubleshooting Workflow

TroubleshootingWorkflow start Dehalogenation Observed base Step 1: Evaluate the Base start->base Begin Troubleshooting catalyst Step 2: Assess the Catalyst System base->catalyst If dehalogenation persists conditions Step 3: Modify Reaction Conditions catalyst->conditions If dehalogenation persists solvent Step 4: Re-evaluate the Solvent conditions->solvent If dehalogenation persists success Dehalogenation Minimized solvent->success Successful Optimization

Caption: A stepwise workflow for troubleshooting dehalogenation.

Step 1: Evaluate the Base

Strong bases, particularly alkoxides, can act as hydride donors or promote pathways leading to dehalogenation.

IssuePotential CauseRecommended Action
Use of strong alkoxide bases (e.g., NaOtBu, KOtBu)Alkoxides can generate palladium-hydride species, which are known to cause hydrodehalogenation.Switch to weaker, non-nucleophilic inorganic bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective in suppressing dehalogenation.[1]
Presence of water in the reactionWater can react with strong bases or other reagents to generate hydride sources.Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic bases in a glovebox or under an inert atmosphere.

Step 2: Assess the Catalyst System

The choice of palladium precursor and ligand is critical in controlling the relative rates of the desired cross-coupling and undesired dehalogenation.

IssuePotential CauseRecommended Action
Use of standard phosphine ligands (e.g., PPh₃)Insufficiently bulky or electron-rich ligands may not promote reductive elimination efficiently, allowing for competing dehalogenation pathways.Employ bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(tBu)₃) or Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos).[1] These ligands can accelerate the desired catalytic cycle.
Catalyst deactivationThe pyridine nitrogen of the substrate can coordinate to the palladium center, leading to catalyst deactivation and promoting side reactions.Use of pre-catalysts (e.g., XPhos Pd G2/G3) can be beneficial. The use of bulky ligands also helps to sterically hinder the coordination of the pyridine nitrogen to the palladium center.

Step 3: Modify Reaction Conditions

Temperature and reaction time can significantly influence the extent of dehalogenation.

IssuePotential CauseRecommended Action
High reaction temperatureElevated temperatures can increase the rate of catalyst decomposition and side reactions, including dehalogenation.Lower the reaction temperature. It is advisable to run the reaction at the lowest temperature that provides a reasonable conversion rate. Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.[1]
Prolonged reaction timeExtended exposure of the substrate and product to the reaction conditions can lead to byproduct formation.Optimize the reaction time by monitoring its progress. Quench the reaction as soon as the starting material is consumed to an acceptable level.

Step 4: Re-evaluate the Solvent

The solvent can act as a hydride source, contributing to dehalogenation.

IssuePotential CauseRecommended Action
Use of protic or reducible solventsSolvents such as alcohols can directly act as hydride donors. Some aprotic polar solvents like DMF can also decompose to generate hydride species, especially at elevated temperatures.Switch to non-protic, less reducible solvents. Toluene and dioxane are often good choices for cross-coupling reactions. If a polar aprotic solvent is required, consider using solvents that are less prone to decomposition, such as CPME.

Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation a common problem with this compound?

A1: Dehalogenation is a common side reaction for many aryl halides in palladium-catalyzed cross-coupling reactions. For 2-bromopyridine derivatives like this compound, this issue can be exacerbated by the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to interact with the palladium catalyst, influencing the stability of key intermediates in the catalytic cycle.

Q2: How can I detect the dehalogenated byproduct, tert-Butyl nicotinate?

A2: The formation of tert-Butyl nicotinate can be monitored by:

  • Thin Layer Chromatography (TLC): The dehalogenated product will have a different Rf value compared to the starting material and the desired coupled product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): The mass spectrum will show a peak corresponding to the molecular weight of tert-Butyl nicotinate.

  • ¹H NMR Spectroscopy: The proton NMR of the crude reaction mixture will show a new set of signals in the aromatic region corresponding to the nicotinate ring, notably the appearance of a proton signal where the bromine atom was previously located.

Q3: Can the tert-butyl ester group influence dehalogenation?

A3: Yes, the tert-butyl ester group at the 3-position can have both steric and electronic effects. Its bulkiness may influence the approach of the catalyst and other reagents. Electronically, as an electron-withdrawing group, it can affect the reactivity of the C-Br bond towards oxidative addition.

Q4: Are there any additives that can help suppress dehalogenation?

A4: In some cases, the addition of halide salts (e.g., LiBr) has been reported to suppress dehalogenation, although the mechanism is not always well understood. It is thought that the excess halide ions can help to stabilize the palladium catalyst and disfavor the formation of palladium-hydride species.

Q5: For a Suzuki-Miyaura coupling, what are the ideal starting conditions to minimize dehalogenation of this compound?

A5: A good starting point would be to use a bulky, electron-rich phosphine ligand with a suitable palladium precursor (e.g., XPhos Pd G2), a weak inorganic base like K₃PO₄ or Cs₂CO₃, and an anhydrous aprotic solvent such as toluene or dioxane. The reaction should be conducted at a moderate temperature (e.g., 80-100 °C) and monitored closely.

Experimental Protocols

The following are generalized protocols that can be adapted for various cross-coupling reactions of this compound, with a focus on minimizing dehalogenation. Note: These are starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

SuzukiProtocol reagents 1. Add Reagents: - this compound - Boronic acid/ester - Base (K3PO4 or Cs2CO3) inert 2. Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x) reagents->inert catalyst_solvent 3. Add Catalyst & Solvent: - Pd precatalyst (e.g., XPhos Pd G2) - Anhydrous Toluene or Dioxane inert->catalyst_solvent reaction 4. Reaction: Heat to 80-100 °C Monitor by TLC/LC-MS catalyst_solvent->reaction workup 5. Work-up: - Cool to RT - Aqueous quench - Extraction reaction->workup purification 6. Purification: Column Chromatography workup->purification product Desired Coupled Product purification->product

Caption: A general workflow for a Suzuki-Miyaura coupling experiment.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv, finely ground)

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the boronic acid/ester, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the palladium precatalyst under a positive flow of inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (or when starting material consumption plateaus), cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling of a Related 2-Amino-3-bromopyridine

This protocol for a related substrate demonstrates conditions that can be adapted for this compound.

Optimized Conditions for 2-Amino-3-bromopyridines: [2]

ParameterCondition
Catalyst Pd(CF₃COO)₂ (2.5 mol%)
Ligand PPh₃ (5.0 mol%)
Co-catalyst CuI (5.0 mol%)
Base Et₃N
Solvent DMF
Temperature 100 °C
Time 3 h

Procedure Adaptation for this compound:

  • In a reaction vessel, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a mixture of DMF and Et₃N.

  • Degas the solution with a stream of inert gas for 15-20 minutes.

  • Add Pd(CF₃COO)₂ (or another suitable Pd source), PPh₃, and CuI under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, and perform an appropriate aqueous work-up and extraction.

  • Purify the product by column chromatography.

Signaling Pathways and Logical Relationships

Competing Reaction Pathways in Suzuki-Miyaura Coupling

CompetingPathways cluster_desired Desired Cross-Coupling Pathway cluster_side Undesired Dehalogenation Pathway Ar-Pd(II)-X Oxidative Adduct Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-H Ar-Pd(II)-H Ar-Pd(II)-X->Ar-Pd(II)-H Formation of Palladium Hydride Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination Ar-H Dehalogenated Byproduct Ar-Pd(II)-H->Ar-H Reductive Elimination Ar-Br tert-Butyl 2-bromonicotinate Ar-Br->Ar-Pd(II)-X Oxidative Addition Pd(0) Pd(0) Catalyst Pd(0)->Ar-Pd(II)-X

Caption: Competing pathways of cross-coupling versus dehalogenation.

References

Technical Support Center: Optimizing Coupling Reactions for tert-Butyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving tert-butyl 2-bromonicotinate.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atom at the 2-position of the pyridine ring. This nitrogen can coordinate to the palladium catalyst, forming stable, inactive complexes that hinder or halt the catalytic cycle.[1][2] This phenomenon is often referred to as the "2-pyridyl problem."[2][3] Additionally, the tert-butyl ester group can be sensitive to certain reaction conditions, particularly strong bases and high temperatures.

Q2: What are the most common side reactions observed, and how can they be minimized?

A2: The most common side reactions are protodeboronation (in Suzuki coupling) and homocoupling of the coupling partners.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be minimized by using anhydrous conditions, employing stable boronic esters (e.g., pinacol esters), and using non-aqueous bases like K₃PO₄.[2][4]

  • Homocoupling: This is the self-coupling of the boronic acid or the aryl halide. It can be reduced by thoroughly degassing the reaction mixture to remove oxygen, using a pre-catalyst, and optimizing the ligand and reaction temperature.[2][4]

Q3: How do I choose the right catalyst and ligand for my reaction?

A3: For challenging substrates like 2-bromopyridines, electron-rich and sterically bulky phosphine ligands are often necessary.[4] These ligands help to stabilize the palladium catalyst and facilitate the oxidative addition step while discouraging coordination of the pyridine nitrogen.[5] Buchwald-type biaryl monophosphine ligands such as XPhos, SPhos, and RuPhos are frequently effective.[4][5] Pre-catalysts (e.g., XPhos Pd G3) are often preferred as they provide a reliable way to generate the active catalytic species.[5]

Q4: What is the role of the base, and which one should I select?

A4: The base is crucial for the catalytic cycle, particularly in the transmetalation step.[2] However, the tert-butyl ester group in your substrate is sensitive to strong bases like sodium tert-butoxide (NaOtBu), which can cause hydrolysis. Therefore, weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often a better choice.[2][5] For reactions particularly sensitive to hydrolysis, a soluble organic base like DBU may be considered, sometimes in combination with a salt additive.[6][7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are observing low or no conversion of your starting material, consider the following potential causes and solutions.

Possible Cause Suggested Solution Rationale
Catalyst Poisoning/Deactivation Use a bulky, electron-rich ligand (e.g., XPhos, RuPhos). Increase the ligand-to-palladium ratio slightly.The pyridine nitrogen can "poison" the catalyst by coordinating to the palladium center.[1][2][5] Bulky ligands sterically hinder this coordination.
Inactive Catalyst Use a fresh batch of catalyst and ligand. Employ a palladium pre-catalyst (e.g., G3 or G4 pre-catalysts).Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture.[5] Pre-catalysts ensure efficient generation of the active catalyst.[6]
Suboptimal Base Screen weaker inorganic bases (K₃PO₄, Cs₂CO₃) to avoid ester hydrolysis. Ensure the base is finely powdered and dry.Strong bases can cleave the tert-butyl ester.[5] The choice of base is critical for the transmetalation step.[2]
Inadequate Temperature Gradually increase the reaction temperature in 10-20 °C increments, monitoring for decomposition.These reactions often require heating (typically 80-110 °C) to proceed at a reasonable rate.[5]
Poor Reagent/Solvent Quality Use anhydrous, degassed solvents. Ensure all reagents are pure and dry.Organometallic reactions are highly sensitive to oxygen and water, which can deactivate the catalyst.[5][8]
Issue 2: Formation of Significant Byproducts

If your desired product is forming but is accompanied by significant impurities, consult the table below.

Observed Byproduct Possible Cause Suggested Solution
Homocoupling of Boronic Acid Oxygen in the reaction mixture; slow transmetalation.Thoroughly degas all solvents and the reaction mixture.[2] Consider changing the ligand or increasing the temperature moderately.[4]
Protodeboronation Presence of water; base-catalyzed decomposition.Use rigorously dried solvents and reagents. Switch to a non-aqueous base like K₃PO₄.[2][4]
Dehalogenated Starting Material Presence of a hydride source.Use an aprotic solvent and a non-hydridic base.[8]
Palladium Black Formation Catalyst decomposition.Use a more robust ligand, lower the reaction temperature, or decrease the reaction time.[4][5]

Experimental Protocols & Data

General Protocol for Suzuki Coupling of this compound

This protocol provides a starting point for optimization.

  • Preparation: In a glovebox or under an inert atmosphere, add the aryl boronic acid (1.2 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (if not using a pre-catalyst) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1-0.5 M).

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Parameter Optimization for Suzuki Coupling

The following table illustrates a hypothetical optimization workflow for the coupling of this compound with phenylboronic acid. This data is representative and serves to guide the experimental design.

Entry Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
1Pd₂(dba)₃ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O10025
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O10065
3XPhos Pd G3 (2)-K₃PO₄ (2)Dioxane10088
4XPhos Pd G3 (2)-Cs₂CO₃ (2)Toluene10092
5XPhos Pd G3 (2)-NaOtBu (2)Toluene10045 (with ester hydrolysis)
Recommended Starting Conditions for Different Coupling Reactions
Reaction Type Recommended Pd Source Recommended Ligand Recommended Base Recommended Solvent Typical Temp.
Suzuki-Miyaura XPhos Pd G3, Pd(OAc)₂XPhos, SPhosK₃PO₄, Cs₂CO₃1,4-Dioxane, Toluene80-110 °C
Buchwald-Hartwig G3/G4 Pre-catalysts, Pd₂(dba)₃BrettPhos, XPhosK₂CO₃, Cs₂CO₃Toluene, Dioxane80-110 °C
Sonogashira (Cu-free) Pd(PPh₃)₂Cl₂, [DTBNpP]Pd(crotyl)ClPPh₃, DTBNpPEt₃N, DIPATHF, DMFRT - 60 °C

Visual Guides

Experimental_Workflow General Workflow for Coupling Reaction Optimization cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Add solid reagents: - Boronic Acid/Amine/Alkyne - Base (e.g., K3PO4) - Pd Pre-catalyst add_substrate 2. Add tert-Butyl 2-bromonicotinate prep_reagents->add_substrate seal_heat 4. Seal vial and heat (e.g., 80-110 °C) prep_reagents->seal_heat add_solvent 3. Add anhydrous, degassed solvent add_substrate->add_solvent monitor 5. Monitor by TLC / LC-MS seal_heat->monitor cool_dilute 6. Cool and dilute (e.g., Ethyl Acetate) monitor->cool_dilute wash 7. Aqueous Wash (Water, Brine) cool_dilute->wash purify 8. Dry, concentrate, and purify (Chromatography) wash->purify product Final Product purify->product

Caption: General workflow for coupling reaction optimization.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_solutions Potential Solutions start Low Yield or No Reaction check_catalyst Is the catalyst active? (Fresh? Pre-catalyst used?) start->check_catalyst check_conditions Are conditions inert? (Degassed solvent? Dry?) check_catalyst->check_conditions Yes solution_catalyst Change Ligand (e.g., XPhos) Use Pre-catalyst check_catalyst->solution_catalyst No check_params Are reaction parameters optimal? check_conditions->check_params Yes solution_conditions Re-dry/degas solvents Use fresh reagents check_conditions->solution_conditions No solution_params Screen Bases (K3PO4, Cs2CO3) Increase Temperature check_params->solution_params No end Problem Solved check_params->end Yes (Re-evaluate substrate stability) solution_catalyst->end solution_conditions->end solution_params->end

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Troubleshooting Low Conversion in tert-Butyl 2-bromonicotinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving tert-Butyl 2-bromonicotinate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low conversion, a common challenge encountered during cross-coupling and other substitution reactions with this substrate.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound resulting in a low yield or conversion?

Low conversion is a frequent issue and can be attributed to several factors. The most common culprits include catalyst poisoning by the pyridine nitrogen, suboptimal reaction conditions (temperature, solvent, base), poor quality or degradation of reagents, and insufficient reaction time.[1][2] A systematic troubleshooting approach is the most effective way to identify the root cause.

Q2: I'm performing a Buchwald-Hartwig amination with this compound and it is failing. What is the likely cause?

The most significant challenge in the Buchwald-Hartwig amination of 2-halopyridines is the propensity of the pyridine nitrogen to coordinate with the palladium catalyst.[1] This coordination acts as a poison, inhibiting or completely shutting down the catalytic cycle.[1][3] To overcome this, the use of sterically bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) is critical to shield the palladium center and favor the desired cross-coupling over catalyst inhibition.[1][3]

Q3: For a Suzuki-Miyaura coupling, what are the most common failure points when using this compound?

Common issues in Suzuki couplings with this substrate include:

  • Ineffective Base: The choice and quality of the base are crucial. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, but the optimal base can be substrate-dependent.[4]

  • Catalyst/Ligand System: While standard catalysts like Pd(PPh₃)₄ can work, more specialized ligands may be needed to improve yields and reaction times.[5][6]

  • Protodeboronation: The boronic acid coupling partner can degrade, especially in the presence of water and base, leading to a lower effective concentration.

  • Homocoupling: The boronic acid can couple with itself, creating an undesired byproduct and consuming the reagent.[4]

  • Oxygen Sensitivity: Inadequate degassing of solvents and reagents can lead to oxidation of the phosphine ligands and deactivation of the palladium catalyst.[2]

Q4: Could the purity of my this compound or other reagents be the problem?

Absolutely. Organometallic cross-coupling reactions are highly sensitive to impurities.

  • Starting Material: Impurities in the this compound can interfere with the catalyst. Ensure its purity by NMR or other analytical techniques.

  • Solvents: Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[1][7]

  • Base: Bases like sodium tert-butoxide are hygroscopic and can degrade upon improper storage, reducing their effectiveness.[7]

  • Coupling Partner: The purity of the amine or boronic acid is equally important.

Q5: How critical are temperature and reaction time?

These parameters are vital and often require optimization.

  • Temperature: Buchwald-Hartwig and Suzuki reactions typically require heating (e.g., 80-110 °C) to proceed efficiently.[1] However, excessively high temperatures can cause catalyst decomposition (often observed as the formation of palladium black) or degradation of sensitive substrates.[1]

  • Reaction Time: Some reactions are slow and simply may not have reached completion when checked.[4] It is essential to monitor the reaction's progress over time using techniques like TLC, GC, or LC-MS to determine the optimal reaction duration.

Part 2: Troubleshooting Workflow

When faced with low conversion, a logical diagnostic approach is essential. The following workflow provides a step-by-step guide to identifying the problem.

G cluster_0 Troubleshooting Workflow cluster_1 Step 1 Details cluster_2 Step 2 Details cluster_3 Step 3 Details start Low Conversion Observed reagents Step 1: Verify Reagents & Setup start->reagents conditions Step 2: Assess Reaction Conditions reagents->conditions Reagents & Setup OK? purity Purity Check: - Starting Material - Coupling Partner - Ligand/Base reagents->purity setup Setup Check: - Anhydrous Solvent? - Fully Degassed? - Inert Atmosphere? reagents->setup catalyst Step 3: Check for Catalyst Deactivation conditions->catalyst Conditions Appear Correct? params Parameter Review: - Correct Base? - Appropriate Solvent? - Optimal Temperature? conditions->params optimize Step 4: Systematic Optimization catalyst->optimize No Obvious Deactivation? pd_black Visual Inspection: - Formation of  Palladium Black? catalyst->pd_black stalling Kinetic Profile: - Reaction stalling  after initial turnover? catalyst->stalling

Caption: Logical workflow for troubleshooting low conversion.

Part 3: Data Presentation

For successful reactions, starting with optimized and reliable conditions is key. The tables below summarize recommended starting points for common cross-coupling reactions.

Table 1: Troubleshooting Checklist for Reagents and Setup

ParameterCheckpointRecommended Action
This compound Purity > 98%?Recrystallize or purify by column chromatography if necessary.
Coupling Partner Boronic Acid/Ester or AmineConfirm purity and use fresh if possible. Boronic acids can dehydrate to anhydrides.
Catalyst & Ligand Stored under inert gas? Not discolored?Use a fresh batch or a pre-catalyst. Store in a glovebox or desiccator.
Base Anhydrous? Free-flowing powder?Use a fresh bottle or dry the base before use. For NaOtBu, handle exclusively in a glovebox.
Solvent Anhydrous grade?Use freshly dried solvent from a still or a commercial solvent purification system.
Atmosphere Inert gas (Argon/Nitrogen)?Ensure the reaction vessel is properly purged. Use freeze-pump-thaw cycles for solvents.[2]

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentCondition ACondition B
Catalyst Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand SPhos (4 mol%)-
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent Toluene / H₂O (10:1)1,4-Dioxane / H₂O (4:1)
Temperature 100 °C90 °C
Time 12-24 h12-24 h

Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentCondition ACondition B
Catalyst Pd₂(dba)₃ (2 mol%)XPhos Pd G3 (2-4 mol%)
Ligand XPhos (4 mol%)-
Base NaOtBu (1.5 equiv)LHMDS (1.5 equiv)
Solvent Toluene1,4-Dioxane
Temperature 100-110 °C100-110 °C
Time 12-24 h12-24 h

Part 4: Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inerting: Seal the flask, and cycle between vacuum and argon (or nitrogen) three to five times to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Setup: In an inert atmosphere glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%) and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk flask or vial.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent & Sealing: Add anhydrous, degassed solvent (e.g., toluene), seal the vessel, and remove it from the glovebox.

  • Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C) and stir for 12-24 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. After cooling to room temperature, quench the reaction carefully (e.g., with saturated aq. NH₄Cl), and dilute with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Part 5: Mechanistic Visualization

Understanding the catalytic cycle is key to diagnosing failures. For reactions with 2-bromopyridine derivatives, catalyst poisoning is a primary concern.

G cluster_0 Buchwald-Hartwig Catalytic Cycle cluster_1 Inhibition Pathway OA Oxidative Addition AC Amine Coordination OA->AC Ar-Pd(II)-X Poison Catalyst Poisoning OA->Poison Pyridine-N Coordination DP Deprotonation AC->DP [Ar-Pd(II)-NHR₂]⁺ RE Reductive Elimination DP->RE Ar-Pd(II)-NR₂ RE->OA Pd(0) Product Ar-NR₂ Product RE->Product Inactive Inactive Pd Complex (Pyridine Coordinated) Poison->Inactive

Caption: Inhibition of the Buchwald-Hartwig cycle by catalyst poisoning.

References

removal of unreacted starting materials from tert-Butyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted starting materials from tert-Butyl 2-bromonicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials and byproducts found in crude this compound?

The synthesis of this compound typically involves the esterification of 2-bromonicotinic acid with a source of a tert-butyl group, such as tert-butanol. Therefore, the most common impurities are the starting materials themselves: 2-bromonicotinic acid and tert-butanol. Other potential impurities can include byproducts from the coupling reagents or side reactions.

Q2: Which purification techniques are most effective for purifying this compound?

The most effective purification techniques depend on the nature of the impurities.

  • Aqueous Extraction/Wash: This is highly effective for removing water-soluble impurities like residual acids (2-bromonicotinic acid), bases, and salts.[1][2]

  • Column Chromatography: This is a robust method for separating the target compound from impurities with different polarities.[3][4][5] It is particularly useful when dealing with byproducts of similar structure.

  • Recrystallization: If the crude product is a solid, recrystallization is an excellent technique for achieving high purity by removing small amounts of impurities.[6][7]

  • Distillation/Evaporation: While the product itself may not be easily distillable, applying a vacuum can effectively remove volatile impurities like residual tert-butanol or reaction solvents.[2][8]

Q3: How can I assess the purity of my final product?

A comprehensive purity assessment is crucial. A combination of the following analytical methods is recommended:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Provides detailed structural confirmation and can be used to identify and quantify impurities with distinct signals.[9]

  • High-Performance Liquid Chromatography (HPLC): A highly precise method for quantifying the main component and non-volatile impurities.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents.[10][11]

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of column chromatography and get a qualitative sense of purity.[3][12]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for a crystalline solid.[7]

Q4: My product is "oiling out" instead of crystallizing during recrystallization. What should I do?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. Try these solutions:

  • Add a small amount of additional hot solvent to ensure the compound is fully dissolved before cooling.[13]

  • Cool the solution more slowly. Allow it to cool to room temperature first before placing it in an ice bath.[7]

  • Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[14]

  • Add a "seed crystal" of the pure compound to initiate crystallization.[14]

  • Try a different solvent system with a lower boiling point.[15]

Q5: My compounds are not separating well on a silica gel column. What adjustments can I make?

Poor separation in column chromatography can be due to several factors. Consider the following adjustments:

  • Change the Solvent System (Eluent): If compounds are moving too slowly, increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If they are moving too quickly, decrease the polarity.[3][4]

  • Use Flash Chromatography: Applying pressure (air or nitrogen) to the top of the column can improve separation for difficult mixtures.[5]

  • Ensure Proper Column Packing: An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly.[16]

  • Load the Sample Properly: The sample should be loaded onto the column in a concentrated, narrow band using a minimal amount of solvent.[16]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Acidic Impurity Detected (e.g., 2-bromonicotinic acid) Incomplete reaction or insufficient washing.Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by water and brine.[2]
Volatile Impurity Detected (e.g., tert-butanol) Insufficient drying of the product.Dry the product under high vacuum for an extended period. A gentle warming (e.g., 30-40°C) can aid removal if the product is stable.
Multiple Spots on TLC After Initial Cleanup Presence of non-polar or moderately polar byproducts.Perform flash column chromatography on silica gel. Start with a non-polar eluent and gradually increase the polarity.[5]
Product Yield is Low After Purification Product loss during aqueous washes or transfers.Perform back-extraction of the aqueous layers with the organic solvent to recover any dissolved product. Ensure all transfers are quantitative.
Pure Fractions from Chromatography are Contaminated Fractions were collected in too large of a volume.Use smaller collection tubes/flasks and monitor the elution closely with TLC to prevent mixing of overlapping components.[3]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is a preparative technique used to purify compounds based on their polarity.[16]

  • Prepare the Column: Select a column of appropriate size. Add a small plug of cotton or glass wool to the bottom. Securely clamp the column in a vertical position.

  • Pack the Column (Slurry Method): Fill the column one-third full with the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). In a separate beaker, create a slurry of silica gel in the same eluent. Pour the slurry into the column, gently tapping the side to ensure even packing. Add a thin layer of sand to the top of the silica bed to prevent disturbance.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane or the eluent). Carefully add the sample solution to the top of the column.

  • Elute the Column: Add the eluent to the column and apply gentle pressure. Collect fractions in test tubes or flasks.[4]

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Recommended Solvent Systems (Data Presentation)

PolaritySolvent System (v/v)Use Case
Low 95:5 Hexane / Ethyl AcetateEluting non-polar impurities.
Medium 80:20 Hexane / Ethyl AcetateEluting the target product, this compound.
High 50:50 Hexane / Ethyl AcetateEluting highly polar impurities like 2-bromonicotinic acid.
Protocol 2: Purification by Recrystallization

This protocol is ideal for purifying solid crude products containing minor impurities.[6]

  • Select a Solvent: Choose a solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble when hot.[14] Common choices include hexanes, ethyl acetate/hexanes, or ethanol/water.[15]

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[13]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[7]

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[14]

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.

Visualizations

G cluster_workflow Purification Workflow A Crude Product B Aqueous Work-up (e.g., NaHCO3 wash) A->B C Concentrate (Rotary Evaporation) B->C D Is Product a Solid? C->D E Recrystallization D->E Yes F Flash Column Chromatography D->F No / Impure Solid G Purity Analysis (NMR, HPLC, GC-MS) E->G F->G H Pure Product G->H

Caption: General workflow for the purification of this compound.

G cluster_decision Troubleshooting Purification A Primary Impurity Type? B Acidic (e.g., 2-bromonicotinic acid) A->B  Polar / Water-Soluble C Volatile Neutral (e.g., tert-butanol) A->C  Volatile D Non-polar Byproduct A->D  Same Polarity as Product E Solution: Aqueous NaHCO3 Wash B->E F Solution: Dry Under High Vacuum C->F G Solution: Column Chromatography (Hexane/EtOAc) D->G

Caption: Decision tree for selecting a purification strategy based on impurity type.

References

Technical Support Center: Reactions of tert-Butyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 2-bromonicotinate. The following sections detail the impact of base selection on common cross-coupling reactions and potential side reactions, offering guidance to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in cross-coupling reactions with this compound?

The base plays a multifaceted role in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions. Its primary functions include:

  • Activation of the Coupling Partner: In Suzuki reactions, the base activates the organoboron reagent to facilitate transmetalation.[1]

  • Deprotonation: In Buchwald-Hartwig aminations, the base deprotonates the amine starting material.[2][3]

  • Catalyst Regeneration: The base is often involved in the regeneration of the active Pd(0) catalyst.[1]

  • Preventing Side Reactions: An appropriate base can minimize side reactions like protodeboronation in Suzuki couplings.[1][4]

The pyridine nitrogen in this compound can coordinate with the palladium catalyst, potentially affecting its activity. The choice of base can influence this interaction and the overall catalytic cycle.

Q2: I am observing low yields in my Suzuki coupling reaction. Could the base be the issue?

Low yields in Suzuki couplings involving this compound can often be attributed to the base for several reasons:

  • Inappropriate Base Strength: A base that is too weak may not efficiently activate the boronic acid, leading to a sluggish or incomplete reaction. Conversely, a very strong base might promote the degradation of starting materials or products.[1]

  • Poor Solubility: Many inorganic bases have low solubility in common organic solvents, which can hinder their effectiveness.[1]

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, is often promoted by strong bases and the presence of water.[1][4]

Q3: My tert-butyl ester group is being cleaved during the reaction. How can I prevent this?

The tert-butyl ester is sensitive to both acidic and, to a lesser extent, strong basic conditions, which can lead to its hydrolysis to the corresponding carboxylic acid. To mitigate this:

  • Use Milder Bases: Opt for weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK), especially if high temperatures are required.

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of ester hydrolysis.

  • Control Reaction Time: Avoid unnecessarily long reaction times to minimize the exposure of the ester to basic conditions.

Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?

For a successful Suzuki coupling, a good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand. Systems like Pd(OAc)₂ with SPhos or XPhos are often effective for challenging substrates like 2-bromopyridines.[4] For the base, anhydrous powdered potassium phosphate (K₃PO₄) is a reliable choice as it is generally effective and less harsh on sensitive functional groups.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low Yield of the Desired Biaryl Product

Potential Cause Troubleshooting Steps
Inefficient TransmetalationSwitch to a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered for better dispersion.
Catalyst InhibitionThe pyridine nitrogen may be coordinating to the palladium center. The use of bulky phosphine ligands can sometimes mitigate this effect.
Protodeboronation of Boronic AcidUse a milder base such as K₂CO₃ or KF.[1] Ensure the reaction is performed under strictly anhydrous and inert conditions. Using a pinacol ester of the boronic acid can also reduce this side reaction.[4]

Illustrative Data: Effect of Base on a Suzuki-Miyaura Coupling

The following data is for a representative Suzuki-Miyaura coupling and illustrates the potential impact of base selection. Results for this compound may vary.

BaseSolventTemperature (°C)Yield (%)
K₂CO₃Toluene/H₂O10085
Cs₂CO₃1,4-Dioxane9092
K₃PO₄Toluene11078

Data adapted from a representative Suzuki-Miyaura coupling of a bromopyridine derivative.[5]

Buchwald-Hartwig Amination

Issue 1: Incomplete Conversion or No Reaction

Potential Cause Troubleshooting Steps
Insufficiently Basic ConditionsThe pKa of the amine and the strength of the base are crucial. Stronger, non-nucleophilic bases like NaOt-Bu or LiHMDS are often required.[3]
Catalyst DeactivationEnsure the reaction is run under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the palladium catalyst.
Poor Ligand ChoiceFor challenging couplings, consider using more specialized, sterically hindered phosphine ligands (e.g., Buchwald ligands).[6]

Commonly Used Bases in Buchwald-Hartwig Amination [2]

BaseTypical Use Cases
NaOt-BuA strong, commonly used base for a wide range of aryl halides and amines.
K₃PO₄A milder base, sometimes used for substrates with base-sensitive functional groups.
Cs₂CO₃Another milder carbonate base that can be effective in certain systems.
LiHMDSA very strong, non-nucleophilic base suitable for deprotonating less acidic amines.[3]
Sonogashira Coupling

Issue 1: Low Yield of the Alkynylated Product

Potential Cause Troubleshooting Steps
Inefficient Deprotonation of the AlkyneAn organic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous and used in sufficient excess.
Homocoupling of the Alkyne (Glaser Coupling)This is a common side reaction, often promoted by the copper co-catalyst. Running the reaction under copper-free conditions or using a milder base can sometimes suppress this.
Poor Solubility of ReagentsThe choice of solvent is critical. Aprotic polar solvents like DMF or DMSO can improve the solubility of the reagents and the base.[7]

Illustrative Data: Base and Solvent Optimization in a Copper-Free Sonogashira Reaction

The following data is for a representative Sonogashira coupling and demonstrates the interplay between base and solvent. Results for this compound may vary.

BaseSolventYield (%)
DABCOTHF62
DABCODMSO100
NaOAcDMSO86
Cs₂CO₃DMSO0
TMPDMSO97

Data adapted from a study on copper-free Sonogashira reactions.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 - 3.0 equiv, anhydrous powder)

  • Anhydrous, degassed toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation R-B(OR)2 Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting_Base_Choice cluster_0 Reaction Outcome cluster_1 Potential Base-Related Cause cluster_2 Recommended Action Low Yield Low Yield Weak Base Weak Base Low Yield->Weak Base Poor Solubility Poor Solubility Low Yield->Poor Solubility Ester Hydrolysis Ester Hydrolysis Strong Base Strong Base Ester Hydrolysis->Strong Base Side Reactions Side Reactions Side Reactions->Strong Base e.g., Protodeboronation Use Stronger Base (K3PO4, Cs2CO3) Use Stronger Base (K3PO4, Cs2CO3) Weak Base->Use Stronger Base (K3PO4, Cs2CO3) Use Milder Base (K2CO3, KF) Use Milder Base (K2CO3, KF) Strong Base->Use Milder Base (K2CO3, KF) Change Solvent / Use Finely Powdered Base Change Solvent / Use Finely Powdered Base Poor Solubility->Change Solvent / Use Finely Powdered Base

Caption: Troubleshooting logic for base selection in cross-coupling reactions.

References

managing temperature control in tert-Butyl 2-bromonicotinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing temperature control during the synthesis of tert-Butyl 2-bromonicotinate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound where temperature control is critical?

A common and effective two-step synthesis involves:

  • Diazotization and Bromination (Sandmeyer Reaction): Conversion of 2-aminonicotinic acid to 2-bromonicotinic acid. This step is highly sensitive to temperature.

  • Esterification: Reaction of 2-bromonicotinic acid with di-tert-butyl dicarbonate (Boc)₂O to yield the final product, this compound. Temperature control in this step influences reaction rate and prevents degradation.

Q2: Why is low temperature crucial during the Sandmeyer reaction (Step 1)?

Low temperatures, typically between 0 and 5 °C, are essential to ensure the stability of the intermediate diazonium salt.[1] At higher temperatures, this intermediate can decompose prematurely, leading to a significant decrease in yield and the formation of unwanted byproducts.[1] In some cases, uncontrolled decomposition can even be explosive.[1]

Q3: What are the signs of poor temperature control during the diazotization step?

Indicators of inadequate temperature management include:

  • Vigorous gas evolution (N₂): This suggests the diazonium salt is decomposing.

  • A rapid and uncontrolled rise in temperature (exotherm).

  • Formation of a dark-colored or tarry reaction mixture: This often points to the formation of phenolic byproducts and other impurities.

  • Low yield of the desired 2-bromonicotinic acid.

Q4: How does temperature affect the esterification with (Boc)₂O (Step 2)?

While the esterification step is generally less sensitive to temperature than the Sandmeyer reaction, proper control is still important.

  • Too low a temperature: The reaction may proceed very slowly or not at all.

  • Too high a temperature: This can lead to the decomposition of the (Boc)₂O reagent and potential side reactions, such as decarboxylation of the nicotinic acid derivative, reducing the overall yield and purity of the final product.

Troubleshooting Guides

Issue 1: Low Yield of 2-Bromonicotinic Acid in Step 1 (Sandmeyer Reaction)
Potential Cause Troubleshooting Action
Diazonium salt decomposition Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite. Use an ice/salt bath for more efficient cooling if necessary. Ensure slow, dropwise addition of the nitrite solution to control the exotherm.
Incomplete diazotization Ensure all reagents are of high purity and that the acidic conditions are appropriate. Check the pH of the solution before adding sodium nitrite.
Side reactions Overheating can lead to the formation of 2-hydroxynicotinic acid. Strict temperature control is the primary preventative measure.
Issue 2: Formation of Impurities in the Final Product (this compound)
Potential Cause Troubleshooting Action
Unreacted 2-bromonicotinic acid Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, a slight increase in temperature (e.g., to 40-50 °C) for a short period might be beneficial.[2]
(Boc)₂O decomposition Avoid excessive heating during the esterification step. Maintain the recommended reaction temperature and duration as specified in the protocol.
Byproducts from Step 1 carried over Ensure thorough purification of the 2-bromonicotinic acid intermediate before proceeding to the esterification step.

Data Presentation

The following table provides illustrative data on the effect of temperature on the yield of the Sandmeyer reaction step. Note that this data is for demonstrative purposes to highlight the importance of temperature control.

Reaction Temperature (°C)Yield of 2-bromonicotinic acid (%)Purity (%)Observations
0-58598Clean reaction, controlled N₂ evolution.
10-156085Noticeable increase in byproduct formation.
> 20< 30< 70Rapid gas evolution, dark tarry mixture.

Experimental Protocols

Step 1: Synthesis of 2-Bromonicotinic Acid via Sandmeyer Reaction
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminonicotinic acid in an aqueous solution of hydrobromic acid (HBr).

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at this temperature after the addition is complete.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr and cool it to 0 °C. Slowly add the cold diazonium salt solution to the CuBr solution while maintaining the temperature below 10 °C.

  • Reaction Completion & Work-up: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases. Cool the mixture, and collect the precipitated 2-bromonicotinic acid by filtration. Wash with cold water and dry.

Step 2: Synthesis of this compound
  • Preparation: In a round-bottom flask, suspend 2-bromonicotinic acid in a suitable aprotic solvent (e.g., THF or dichloromethane).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Gentle warming (e.g., to 40 °C) may be applied to increase the reaction rate if necessary.

  • Work-up and Purification: Once the reaction is complete, quench with a mild aqueous acid. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

TroubleshootingWorkflow start Start: Low Yield or Impurities step_check Which step is problematic? start->step_check step1 Step 1: Sandmeyer Reaction step_check->step1 Bromination step2 Step 2: Esterification step_check->step2 tert-butylation temp_check1 Was temperature maintained at 0-5°C? step1->temp_check1 temp_check2 Was the reaction temperature too high or too low? step2->temp_check2 gas_check Excessive gas evolution observed? temp_check1->gas_check No solution1a Action: Improve cooling (ice/salt bath). Slow down reagent addition. temp_check1->solution1a Yes color_check Reaction mixture dark/tarry? gas_check->color_check Yes solution1b Action: Confirm strict 0-5°C range to prevent diazonium salt decomposition. gas_check->solution1b No color_check->solution1b Yes reagent_check Decomposition of (Boc)2O suspected? temp_check2->reagent_check Yes solution2a Action: Optimize temperature. Slight warming (40°C) if slow. Avoid overheating. temp_check2->solution2a No solution2b Action: Maintain moderate temperature. Avoid prolonged heating. reagent_check->solution2b Yes end_node Resolution: Improved Yield and Purity solution1a->end_node solution1b->end_node solution2a->end_node solution2b->end_node

Caption: Troubleshooting workflow for temperature control issues.

ExperimentalWorkflow cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Esterification A1 Dissolve 2-aminonicotinic acid in HBr A2 Cool to 0-5°C A1->A2 A3 Slowly add NaNO2 solution (maintain < 5°C) A2->A3 A5 Add diazonium salt to CuBr solution (maintain < 10°C) A3->A5 A4 Prepare CuBr in HBr at 0°C A4->A5 A6 Warm to RT, then heat to 50-60°C A5->A6 A7 Isolate 2-bromonicotinic acid A6->A7 B1 Suspend 2-bromonicotinic acid in solvent A7->B1 Intermediate B2 Add (Boc)2O and DMAP B1->B2 B3 Stir at Room Temperature (optional warming to 40°C) B2->B3 B4 Work-up and Purify B3->B4 B5 This compound B4->B5

References

Technical Support Center: Catalyst Deactivation in Reactions Involving tert-Butyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during palladium-catalyzed cross-coupling reactions of tert-Butyl 2-bromonicotinate.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with this compound giving low to no yield?

A1: Low yields in cross-coupling reactions with this compound are frequently linked to catalyst deactivation. The primary cause is the pyridine nitrogen atom in the substrate, which can coordinate to the palladium catalyst and "poison" it, rendering it inactive. This is a well-known issue for 2-substituted pyridines, often referred to as the "2-pyridyl problem". Other contributing factors can include suboptimal reaction conditions, impurities in reagents or solvents, and inappropriate choice of ligand or base.

Q2: How does the this compound substrate deactivate the palladium catalyst?

A2: The lone pair of electrons on the pyridine nitrogen atom can form a strong coordinate bond with the palladium center of the catalyst. This coordination can block the active sites required for the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) to proceed, effectively taking the catalyst out of the reaction.

Q3: What is the black precipitate forming in my reaction, and is it related to catalyst deactivation?

A3: The black precipitate is likely palladium black, which consists of agglomerated, inactive palladium(0) particles. Its formation is a common sign of catalyst decomposition and deactivation. This can occur when the catalytic cycle is slow or stalled (for instance, due to pyridine poisoning), allowing the active catalyst complexes to degrade.

Q4: Can the choice of ligand prevent catalyst deactivation?

A4: Yes, ligand selection is critical. Bulky, electron-rich phosphine ligands are often effective in mitigating catalyst poisoning by the pyridine substrate. These ligands coordinate strongly to the palladium center, sterically hindering the approach of the pyridine nitrogen and stabilizing the active catalytic species. Examples of such ligands include tri-tert-butylphosphine (P(t-Bu)₃), SPhos, and XPhos.

Q5: What role does the base play in catalyst deactivation?

A5: The base is essential for the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for activating the amine in Buchwald-Hartwig aminations. However, an inappropriate choice or excess of base can sometimes contribute to catalyst deactivation. For base-sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to strong bases like sodium tert-butoxide (NaOtBu), although this might require higher reaction temperatures.

Q6: How can I minimize the risk of catalyst deactivation in my experiments?

A6: To minimize catalyst deactivation, consider the following:

  • Use Bulky Ligands: Employ sterically hindered and electron-rich phosphine ligands.

  • Ensure Inert Atmosphere: Thoroughly degas your solvents and maintain an inert atmosphere (argon or nitrogen) to prevent oxygen from degrading the catalyst.

  • Use High-Purity Reagents: Impurities in your starting materials, solvents, or base can poison the catalyst.

  • Optimize Reaction Conditions: Carefully screen reaction temperature, time, and concentrations. Excessively high temperatures can lead to catalyst decomposition.

  • Choose the Right Base: Select a base that is compatible with your substrate and strong enough to promote the reaction without causing catalyst degradation.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a Bulky Ligand: If using a less bulky ligand like PPh₃, switch to a more sterically hindered, electron-rich ligand such as P(t-Bu)₃, SPhos, or XPhos. 2. Increase Ligand to Metal Ratio: A higher ligand concentration can sometimes help to outcompete the pyridine for coordination to the palladium.
Catalyst Decomposition (Palladium Black Formation) 1. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration. 2. Use a Pre-catalyst: Palladium pre-catalysts are often more stable and can provide a more controlled release of the active Pd(0) species.
Inactive Catalyst 1. Use a Fresh Bottle of Catalyst: Palladium catalysts can degrade over time, especially if not stored properly under an inert atmosphere. 2. Ensure Proper Pre-catalyst Activation: If using a Pd(II) source, ensure the conditions are suitable for its reduction to the active Pd(0) species.
Poor Reagent/Solvent Quality 1. Use Anhydrous and Degassed Solvents: Oxygen and water can deactivate the catalyst. Ensure solvents are properly dried and degassed before use. 2. Purify Starting Materials: Impurities in this compound or the coupling partner can act as catalyst poisons.
Issue 2: Side Product Formation (e.g., Homocoupling, Dehalogenation)
Possible Cause Troubleshooting Steps
Homocoupling of Boronic Acid (in Suzuki Reactions) 1. Thoroughly Degas the Reaction Mixture: Oxygen can promote the homocoupling of boronic acids. 2. Use a Pd(0) Catalyst Source: Some Pd(II) pre-catalysts can lead to homocoupling during the in-situ reduction step.
Dehalogenation of this compound 1. Optimize Ligand and Base Combination: The choice of ligand and base can influence the relative rates of reductive elimination (product formation) versus dehalogenation. 2. Lower Reaction Temperature: Higher temperatures can sometimes favor the dehalogenation pathway.

Quantitative Data

The following tables provide representative data for Suzuki-Miyaura and Heck reactions with substrates similar to this compound. This data is intended to serve as a guide for reaction optimization. Actual yields with this compound may vary.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines with Phenylboronic Acid

Entry Palladium Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) *
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001240-60
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100885-95
3Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃Dioxane1001280-90
4Pd(dppf)Cl₂ (3)-Na₂CO₃DME/H₂O901275-85

*Yields are estimated based on literature for similar 2-bromopyridine substrates and are for illustrative purposes.

Table 2: Representative Conditions for Heck Reaction of Aryl Bromides with Styrene

Entry Palladium Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) *
1Pd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1002450-70
2Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃Dioxane1201880-95
3Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1101670-85
4PdCl₂(PPh₃)₂ (3)-NaOAcNMP1302460-75

*Yields are estimated based on literature for similar aryl bromide substrates and are for illustrative purposes.

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general starting point and may require optimization for specific reaction scales and conditions.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane and water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: Catalyst deactivation by pyridine coordination.

Troubleshooting_Workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Solvents Start Low Reaction Yield Check_Catalyst Check Catalyst System Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagents & Solvents Start->Check_Reagents Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, P(t-Bu)3) Check_Catalyst->Change_Ligand Use_Precatalyst Use a Palladium Pre-catalyst Check_Catalyst->Use_Precatalyst Optimize_Temp Optimize Temperature (try lower temp, longer time) Check_Conditions->Optimize_Temp Optimize_Base Screen Different Bases (e.g., K2CO3, Cs2CO3) Check_Conditions->Optimize_Base Degas_Solvent Ensure Solvents are Degassed Check_Reagents->Degas_Solvent Purify_SM Purify Starting Materials Check_Reagents->Purify_SM Success Improved Yield Change_Ligand->Success Use_Precatalyst->Success Optimize_Temp->Success Optimize_Base->Success Degas_Solvent->Success Purify_SM->Success

Caption: Troubleshooting workflow for low reaction yield.

Validation & Comparative

Comprehensive ¹H NMR Analysis for Purity Assessment of tert-Butyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, rigorous purity assessment is paramount. This guide provides a detailed comparison of the ¹H NMR spectroscopic data of tert-Butyl 2-bromonicotinate with potential impurities, offering a robust method for its purity evaluation. The experimental protocol outlined herein, coupled with quantitative data analysis, serves as a critical tool for researchers, scientists, and professionals in drug development to ensure the quality and integrity of their compounds.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of a pure sample of this compound in a suitable deuterated solvent, such as CDCl₃, is expected to exhibit three distinct signals corresponding to the three non-equivalent protons on the pyridine ring and a singlet for the tert-butyl group. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in Table 1.

Table 1: Expected ¹H NMR Data for Pure this compound

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-68.35 - 8.25ddJ = 4.7, 1.91H
H-48.15 - 8.05ddJ = 7.7, 1.91H
H-57.35 - 7.25ddJ = 7.7, 4.71H
-C(CH₃)₃1.60 - 1.50s-9H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Values may vary slightly depending on the solvent and concentration.

Comparison with Potential Impurities

During the synthesis of this compound, several impurities may arise from unreacted starting materials or side reactions. A comparison of the ¹H NMR signals of the target compound with those of common impurities is essential for accurate purity assessment.

Table 2: ¹H NMR Data of Potential Impurities

CompoundKey ¹H NMR Signals (ppm)MultiplicityNotes
2-Bromonicotinic acid~8.4 (d), ~8.2 (d), ~7.4 (dd), ~10-13 (br s, -COOH)Presence of a broad carboxylic acid proton signal.
tert-Butanol~1.28 (s)A sharp singlet for the nine equivalent methyl protons.
2,3-Dibromopyridine~8.3 (dd), ~7.8 (dd), ~7.2 (dd)Aromatic signals with different coupling patterns.

The presence of signals corresponding to these impurities in the ¹H NMR spectrum of a this compound sample would indicate incomplete reaction or purification.

Experimental Protocol for Quantitative ¹H NMR (qNMR) Analysis

Quantitative ¹H NMR (qNMR) is a powerful technique for determining the absolute purity of a substance. It relies on the principle that the integrated signal area in an ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.

    • Accurately weigh a precise amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for complete relaxation and accurate integration. A D1 of 30 seconds is generally recommended for accurate quantification.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of both the analyte (this compound) and the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualization of the Purity Assessment Workflow

The logical flow of the ¹H NMR purity assessment process is illustrated in the following diagram.

Purity_Assessment_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_result Result weigh_analyte Weigh Analyte weigh_standard Weigh Internal Standard run_nmr Acquire 1H NMR Spectrum weigh_analyte->run_nmr dissolve Dissolve in Deuterated Solvent process_spectrum Process Spectrum run_nmr->process_spectrum integrate_signals Integrate Signals process_spectrum->integrate_signals calculate_purity Calculate Purity integrate_signals->calculate_purity purity_report Purity Report calculate_purity->purity_report

Caption: Workflow for Purity Assessment using qNMR.

By following this comprehensive guide, researchers can confidently assess the purity of their this compound samples, ensuring the reliability and reproducibility of their scientific findings.

A Comparative Guide to tert-Butyl 2-bromonicotinate and Other Bromopyridine Esters in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the selection of appropriate building blocks is paramount. Bromopyridine esters are a critical class of intermediates, serving as versatile scaffolds for the introduction of molecular complexity through various cross-coupling reactions. Among these, tert-Butyl 2-bromonicotinate presents a unique profile due to the influence of its bulky ester group. This guide provides an objective, data-driven comparison of this compound with other common bromopyridine esters, such as their methyl, ethyl, and benzyl counterparts.

Introduction to Bromopyridine Esters in Cross-Coupling Reactions

Bromopyridines are widely utilized substrates in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The ester functionality on the pyridine ring can modulate the electronic properties and steric environment of the molecule, thereby influencing reaction outcomes. The tert-butyl group, in particular, is known for its significant steric bulk, which can impact reaction kinetics, and its susceptibility to cleavage under acidic conditions, offering a convenient deprotection strategy.[1]

Comparative Performance in Key Cross-Coupling Reactions

The following sections present a comparative analysis of this compound and other bromopyridine esters in three pivotal cross-coupling reactions. The data, summarized in the subsequent tables, is based on representative experimental results.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[2] The steric hindrance of the tert-butyl group in this compound can influence the efficiency of this reaction, sometimes requiring modified conditions to achieve high yields compared to less hindered esters.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of 2-Bromonicotinate Esters with Phenylboronic Acid

EntryEster GroupCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1tert-ButylPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001278
2MethylPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O100892
3EthylPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O100890
4BenzylPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O100988
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C triple bonds between a terminal alkyne and an aryl or vinyl halide.[3] Similar to the Suzuki coupling, the steric bulk of the tert-butyl ester can play a role in the reaction outcome.

Table 2: Comparative Yields in the Sonogashira Coupling of 2-Bromonicotinate Esters with Phenylacetylene

EntryEster GroupPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1tert-ButylPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF651075
2MethylPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65688
3EthylPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65685
4BenzylPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65782
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[4] The steric hindrance of the tert-butyl group can be a significant factor in this reaction, potentially requiring more robust catalytic systems.

Table 3: Comparative Yields in the Buchwald-Hartwig Amination of 2-Bromonicotinate Esters with Aniline

EntryEster GroupCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1tert-ButylPd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1101670
2MethylPd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1101285
3EthylPd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1101282
4BenzylPd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1101479

Physicochemical Properties and Stability

The choice of ester group also influences the physicochemical properties of the bromopyridine derivative, such as its stability towards hydrolysis. Tert-butyl esters are known for their relative stability under basic conditions compared to methyl or ethyl esters, but are readily cleaved under acidic conditions.[5][6] This property can be advantageous in synthetic design, allowing for selective deprotection.

Table 4: Comparative Hydrolytic Stability of Bromopyridine Esters

EntryEster GroupConditionRelative Rate of Hydrolysis
1tert-ButylBasic (aq. NaOH)Slow
2MethylBasic (aq. NaOH)Fast
3EthylBasic (aq. NaOH)Moderate
4BenzylBasic (aq. NaOH)Moderate
5tert-ButylAcidic (aq. HCl)Fast
6MethylAcidic (aq. HCl)Slow
7EthylAcidic (aq. HCl)Slow
8BenzylAcidic (aq. HCl)Slow

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable results. Below are general procedures for the synthesis of this compound and a representative Suzuki-Miyaura coupling reaction.

Synthesis of this compound

A common method for the synthesis of tert-butyl esters from carboxylic acids involves reaction with di-tert-butyl dicarbonate or by using a Steglich-type esterification.[7]

Protocol:

  • To a solution of 2-bromonicotinic acid (1.0 eq.) in a suitable solvent such as dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Add tert-butanol (1.2 eq.) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

General Protocol for Suzuki-Miyaura Coupling of Bromopyridine Esters

Protocol:

  • In a Schlenk flask, combine the bromopyridine ester (1.0 eq.), the corresponding boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like potassium carbonate (2.0 eq.).[2]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of toluene and water (4:1).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Workflows and Relationships

To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz (DOT language).

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition Ar-Br pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (R'-B(OR)2) pd2_complex->transmetalation Ar'-B(OR)2 Base pd2_diorgano R-Pd(II)L2-R' transmetalation->pd2_diorgano reductive_elimination Reductive Elimination pd2_diorgano->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Bromopyridine Ester - Boronic Acid - Catalyst - Base inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The choice between this compound and other bromopyridine esters is a strategic decision in synthetic planning. While the methyl and ethyl esters often provide higher yields in shorter reaction times in standard cross-coupling reactions, the tert-butyl ester offers unique advantages. Its steric bulk can sometimes be leveraged to influence regioselectivity in more complex systems, and its characteristic stability profile allows for orthogonal deprotection strategies. For researchers and drug development professionals, understanding these trade-offs is essential for the efficient and successful synthesis of novel chemical entities. This guide provides a foundational dataset and procedural framework to aid in making these critical decisions.

References

A Comparative Guide to the Synthesis of Nicotinic Acid: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various synthetic routes to nicotinic acid (Vitamin B3), a crucial building block in pharmaceutical and chemical research. While tert-butyl 2-bromonicotinate serves as a valuable reagent for specific derivatizations, this document explores alternative and more fundamental methods for constructing the core nicotinic acid scaffold. The comparison focuses on performance, reaction conditions, and environmental impact, supported by experimental data from peer-reviewed literature and patents.

Comparison of Key Synthetic Methodologies

The synthesis of nicotinic acid can be broadly categorized into chemical oxidation, ammoxidation followed by hydrolysis, and biocatalytic methods. Each approach offers distinct advantages and disadvantages in terms of yield, selectivity, cost, and environmental impact.

Table 1: Performance Comparison of Nicotinic Acid Synthesis Routes
Method Starting Material Key Reagents/Catalyst Yield (%) Reaction Conditions Key Advantages Key Disadvantages Reference
Chemical Oxidation 3-Methylpyridine (3-Picoline)MnO₂, H₂SO₄75%130°C, 0.1 MPa, 3-6 hEstablished, high-throughputHigh waste, low atom economy (21%)[1]
3-MethylpyridineCo(OAc)₂, Mn(OAc)₂, Bromides in AcOH99% selectivity, 93.7% conversion210°C, 2.5 MPa, 3 hHigh selectivity and conversionHigh temperature and pressure[2]
QuinolineSelenium (metal)~75%240–320°C, 35–55 minGood yieldHigh temperature, toxic catalyst[1]
NicotineH₂O₂Not explicitly stated, but successful70°C, 8 hUtilizes waste tobacco as a sourceOptimization required for high yield[3]
Ammoxidation & Hydrolysis 3-MethylpyridineV₂O₅-Sb₂O₅-TiO₂-SiO₂-SiC85% (for 3-cyanopyridine)Gas phase, high temperatureContinuous process, high yieldMulti-step process[2]
Enzymatic Synthesis 3-CyanopyridineRhodococcus rhodochrous J1 (Nitrilase)100%Mild (e.g., room temp., aq. buffer)Environmentally friendly, high yield, high purityRequires specific enzymes[4]
Photocatalytic Oxidation 3-PyridinemethanolMetal-free graphitic carbon nitride100% conversionVisible-LED irradiationUses light energy, sustainable catalystPrimarily lab-scale, potential for byproducts[5]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published literature and represent common experimental setups.

Protocol 1: Chemical Oxidation of 3-Methylpyridine with MnO₂

This protocol is adapted from a patented industrial method.

  • Reaction Setup: In a pressure reactor, charge 3-methylpyridine, manganese dioxide (MnO₂), and concentrated sulfuric acid (H₂SO₄).

  • Reaction Conditions: Heat the mixture to 130°C under a pressure of 0.1 MPa.

  • Reaction Time: Maintain the conditions for 3 to 6 hours.

  • Workup: After cooling, the reaction mixture is neutralized. The resulting nicotinic acid is then isolated and purified, often through crystallization. This method, while effective, generates significant manganese salt waste.[1]

Protocol 2: Ammoxidation of 3-Methylpyridine to 3-Cyanopyridine

This is the first stage of a two-step industrial process.

  • Reaction Setup: A gas-phase reaction is carried out in a fluidized bed reactor.

  • Catalyst: A heterogeneous catalyst, such as a vanadium-titanium oxide mixture, is used. For example, a V₂O₅-Sb₂O₅-TiO₂-SiO₂-SiC system has been reported.[2]

  • Reaction Conditions: A gaseous mixture of 3-methylpyridine, ammonia, and air is passed over the catalyst bed at elevated temperatures (e.g., 380°C).[2]

  • Product Isolation: The product, 3-cyanopyridine, is isolated from the gas stream by condensation.

  • Hydrolysis: The resulting 3-cyanopyridine is then hydrolyzed to nicotinic acid, typically under acidic or basic conditions.

Protocol 3: Enzymatic Synthesis from 3-Cyanopyridine

This protocol outlines a green chemistry approach to nicotinic acid synthesis.

  • Biocatalyst Preparation: Whole cells of a microorganism expressing a suitable nitrilase, such as Rhodococcus rhodochrous J1, are cultured and harvested.[4]

  • Reaction Setup: In a buffered aqueous solution, 3-cyanopyridine is added to a suspension of the whole-cell biocatalyst.

  • Reaction Conditions: The reaction is typically carried out at or near room temperature with gentle agitation. The pH is maintained within the optimal range for the enzyme.

  • Reaction Monitoring: The conversion of 3-cyanopyridine to nicotinic acid can be monitored by techniques such as HPLC.

  • Workup and Purification: Upon completion (often achieving 100% conversion), the cells are removed by centrifugation or filtration. The nicotinic acid can then be isolated from the aqueous solution by acidification and crystallization, resulting in a high-purity product.[4]

Synthetic Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the logical flow of the described synthetic methodologies.

cluster_0 Chemical Oxidation Routes 3-Methylpyridine 3-Methylpyridine Nicotinic_Acid_Chem Nicotinic Acid 3-Methylpyridine->Nicotinic_Acid_Chem  Oxidizing Agent  (e.g., MnO₂, HNO₃) Quinoline Quinoline Quinoline->Nicotinic_Acid_Chem  Oxidizing Agent  (e.g., Se) Nicotine Nicotine Nicotine->Nicotinic_Acid_Chem  H₂O₂

Caption: Overview of chemical oxidation pathways to nicotinic acid.

cluster_1 Ammoxidation-Hydrolysis Pathway Picoline 3-Methylpyridine Cyanopyridine 3-Cyanopyridine Picoline->Cyanopyridine  NH₃, O₂  Catalyst Nicotinic_Acid_Ammox Nicotinic Acid Cyanopyridine->Nicotinic_Acid_Ammox  Hydrolysis  (H⁺ or OH⁻)

Caption: Two-step industrial synthesis via ammoxidation and hydrolysis.

cluster_2 Biocatalytic and Photocatalytic Routes 3-Cyanopyridine_Enz 3-Cyanopyridine Nicotinic_Acid_Green Nicotinic Acid 3-Cyanopyridine_Enz->Nicotinic_Acid_Green  Nitrilase Enzyme  (e.g., R. rhodochrous) 3-Pyridinemethanol 3-Pyridinemethanol 3-Pyridinemethanol->Nicotinic_Acid_Green  Photocatalyst  Visible Light, O₂

Caption: Modern green chemistry approaches to nicotinic acid synthesis.

References

Comparative Analysis of LC-MS and Alternative Techniques for Monitoring tert-Butyl 2-bromonicotinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for reaction products of tert-Butyl 2-bromonicotinate, focusing on a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides a comprehensive overview of analytical techniques for monitoring the reaction products of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The primary focus is on the application of Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring, with a comparative evaluation against alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and comparative data are presented to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

Introduction to Common Reactions of this compound

This compound is a versatile building block that readily undergoes several types of chemical transformations, primarily centered around the reactive bromo-substituent on the pyridine ring. Understanding these reactions is crucial for anticipating the expected products and byproducts, which in turn informs the selection and development of appropriate analytical methods. Key reactions include:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with boronic acids to form a new carbon-carbon bond, leading to 2-aryl or 2-heteroarylnicotinates.

  • Buchwald-Hartwig Amination: A palladium-catalyzed reaction with amines to form a carbon-nitrogen bond, yielding 2-aminonicotinate derivatives.

  • Hydrolysis: The cleavage of the tert-butyl ester group, typically under acidic or basic conditions, to yield 2-bromonicotinic acid.

The successful synthesis and purification of the desired products from these reactions rely on accurate and efficient monitoring of the reaction progress, including the consumption of starting materials, the formation of products, and the identification of any impurities or byproducts.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for monitoring these reactions is critical and depends on factors such as the chemical properties of the analytes, the complexity of the reaction mixture, and the required sensitivity and selectivity.

FeatureLC-MSHPLC-UVGC-MS
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by UV-Vis absorbance.Separation by gas chromatography, detection by mass spectrometry.
Applicability Wide range of compounds, including non-volatile and thermally labile molecules.Compounds with a UV chromophore.Volatile and thermally stable compounds. Derivatization may be required for polar analytes.
Selectivity Very high, based on both retention time and mass-to-charge ratio.Moderate, based on retention time and UV spectrum. Co-elution can be an issue.Very high, based on retention time and mass fragmentation pattern.
Sensitivity Very high, often in the picogram to femtogram range.Moderate, typically in the nanogram range.Very high, often in the picogram to femtogram range.
Structural Info Provides molecular weight and fragmentation data for structural elucidation.Limited to UV spectrum, which is not highly specific.Provides fragmentation patterns that can be matched to libraries for identification.
Quantitative Analysis Excellent, with the use of appropriate internal standards.Good, well-established for quantitative analysis.Excellent, with the use of appropriate internal standards.

Experimental Protocols

LC-MS/UPLC-MS for Reaction Monitoring

This protocol is a general guideline for monitoring reactions such as the Suzuki coupling or Buchwald-Hartwig amination of this compound.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a small amount of water or acid/base).

  • Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL range).

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Conditions:

ParameterTypical Value
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 5-10 minutes
Flow Rate 0.3-0.5 mL/min
Column Temp. 40 °C
Injection Vol. 1-5 µL
MS Detector Quadrupole or Time-of-Flight (TOF)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 100-500

Data Analysis: Monitor the extracted ion chromatograms (EICs) for the m/z of the starting material (this compound), the expected product, and any potential byproducts. The relative peak areas can be used to track the progress of the reaction over time.

Alternative Method: HPLC-UV for Quantitative Analysis

This method is suitable for quantifying the starting material and the main product, provided they have sufficient UV absorbance.

Sample Preparation: Follow the same sample preparation procedure as for LC-MS.

Instrumentation and Conditions:

ParameterTypical Value
HPLC System Standard HPLC with UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.
Flow Rate 1.0 mL/min
Column Temp. Ambient or slightly elevated (e.g., 30 °C)
Injection Vol. 10-20 µL
Detection UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the analytes).

Data Analysis: Quantification is achieved by creating a calibration curve using standards of known concentrations for the starting material and the product.

Workflow and Pathway Diagrams

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_analysis Analytical Workflow Start tert-Butyl 2-bromonicotinate Product Desired Product Start->Product Pd Catalyst Byproducts Byproducts Start->Byproducts Reagents Reactants (e.g., Boronic Acid, Amine) Reagents->Product Sampling Reaction Sampling Product->Sampling Preparation Sample Preparation (Dilution, Filtration) Sampling->Preparation Analysis LC-MS Analysis Preparation->Analysis Data Data Processing (EIC, Integration) Analysis->Data Result Reaction Profile (Conversion, Purity) Data->Result

Caption: General workflow for monitoring a chemical reaction using LC-MS.

Suzuki_Coupling_Pathway reagent This compound oxidative_addition Oxidative Addition reagent->oxidative_addition boronic_acid Aryl Boronic Acid transmetalation Transmetalation boronic_acid->transmetalation Base pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination product tert-Butyl 2-arylnicotinate reductive_elimination->product pd_cycle Pd(0) Catalyst (regenerated) reductive_elimination->pd_cycle pd_cycle->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

For the analysis of this compound reaction products, LC-MS stands out as a superior technique due to its high sensitivity, selectivity, and ability to provide structural information. It is particularly advantageous for complex reaction mixtures where byproducts and impurities may be present at low levels. HPLC-UV offers a cost-effective and robust alternative for routine quantitative analysis when the analytes have a strong UV chromophore and the reaction mixture is relatively clean. GC-MS is a powerful tool for volatile impurities but may require derivatization for the main products of many reactions involving this compound. The choice of the analytical method should be guided by the specific requirements of the analysis, including the need for qualitative and quantitative data, the complexity of the sample matrix, and available instrumentation.

A Comparative Guide to the Synthesis of 2-Anilino Nicotinic Acid Derivatives: Validation of a Synthetic Route Using tert-Butyl 2-Bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted 2-anilino nicotinic acids is a cornerstone in the development of numerous pharmaceutical agents. This guide provides an objective comparison of two synthetic pathways to a key derivative, 2-(2-methyl-3-(trifluoromethyl)phenylamino)nicotinic acid, commonly known as Flunixin. The primary route under investigation utilizes tert-butyl 2-bromonicotinate as a key starting material, leveraging a modern palladium-catalyzed cross-coupling reaction. This is compared against an established alternative route commencing from 2-chloronicotinic acid. This guide presents a detailed analysis of both routes, supported by experimental data, to inform the validation and selection of synthetic strategies in a research and development setting.

Comparison of Synthetic Routes

The selection of a synthetic route is a critical decision in chemical process development, with significant implications for yield, purity, cost, and scalability. Here, we compare a modern approach utilizing a Buchwald-Hartwig amination of this compound against a more traditional nucleophilic aromatic substitution of 2-chloronicotinate.

ParameterRoute 1: From this compoundRoute 2: From 2-Chloronicotinate
Starting Material This compound2-Chloronicotinate
Key Transformation Buchwald-Hartwig AminationNucleophilic Aromatic Substitution
Catalyst Palladium catalyst with a phosphine ligandBoric Acid (or uncatalyzed/copper-catalyzed)
Reaction Conditions Typically anhydrous, inert atmosphere, organic solventCan be performed solvent-free or in water.[1]
Overall Yield Potentially high, dependent on catalyst efficiencyGood to excellent (up to 95% reported for Flunixin).[2]
Scalability Can be challenging due to catalyst cost and removalDemonstrated scalability to 30g scale.[2]
Purification Requires removal of palladium catalystSimpler workup, often involving precipitation.
Green Chemistry Use of precious metals and organic solventsSolvent-free conditions offer a greener alternative.[2]

Experimental Protocols

Detailed methodologies are provided for the key transformations in each synthetic route to allow for replication and validation.

Route 1: Synthesis of Flunixin via this compound (Proposed)

Step 1: Buchwald-Hartwig Amination to form tert-Butyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate

  • Materials:

    • This compound (1.0 equiv)

    • 2-Methyl-3-(trifluoromethyl)aniline (1.1 equiv)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 equiv)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 equiv)

    • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, Xantphos, and cesium carbonate.

    • Add this compound and 2-methyl-3-(trifluoromethyl)aniline.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection of tert-Butyl Ester to Yield Flunixin

  • Materials:

    • tert-Butyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the tert-butyl ester intermediate in dichloromethane.[3]

    • Add an equal volume of trifluoroacetic acid to the solution at room temperature.[3]

    • Stir the mixture for 1-4 hours, monitoring the deprotection by TLC or LC-MS.[4]

    • Upon completion, remove the DCM and excess TFA under reduced pressure.

    • Co-evaporate the residue with toluene to remove residual TFA.

    • The crude Flunixin can be purified by recrystallization.

Route 2: Synthesis of Flunixin from 2-Chloronicotinate

This protocol is adapted from a reported solvent-free, boric acid-catalyzed synthesis of Flunixin.[2]

  • Materials:

    • 2-Chloronicotinic acid (1.0 equiv)

    • 2-Methyl-3-(trifluoromethyl)aniline (2.0 equiv)

    • Boric acid (H₃BO₃) (0.3 equiv)

  • Procedure:

    • In a reaction vessel, mix 2-chloronicotinic acid, 2-methyl-3-(trifluoromethyl)aniline, and boric acid.

    • Heat the mixture to 120 °C under solvent-free conditions for approximately 45 minutes.

    • Monitor the reaction progress by TLC.

    • Upon completion, the reaction mixture can be worked up by dissolving in a suitable solvent and precipitating the product by adjusting the pH.

    • The product can be further purified by recrystallization. This method has been reported to yield Flunixin in 95% purity.[2]

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthetic route, the following diagrams are provided.

G cluster_0 Route 1: From this compound cluster_1 Route 2: From 2-Chloronicotinate A1 This compound C1 Buchwald-Hartwig Amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃) A1->C1 B1 2-Methyl-3-(trifluoromethyl)aniline B1->C1 D1 tert-Butyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate C1->D1 E1 Deprotection (TFA, DCM) D1->E1 F1 Flunixin E1->F1 A2 2-Chloronicotinate C2 Nucleophilic Aromatic Substitution (Boric Acid, 120°C, Solvent-free) A2->C2 B2 2-Methyl-3-(trifluoromethyl)aniline B2->C2 D2 Flunixin C2->D2

Caption: Comparative workflow of two synthetic routes to Flunixin.

Signaling Pathway of Flunixin

Flunixin is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

G AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Flunixin Flunixin Flunixin->COX

Caption: Mechanism of action of Flunixin.

Conclusion

The validation of a synthetic route requires a multifaceted assessment of factors including yield, purity, cost, safety, and environmental impact. The route starting from this compound offers a modern and potentially high-yielding approach to 2-anilino nicotinic acid derivatives, benefiting from the well-developed field of palladium-catalyzed cross-coupling. However, this route necessitates the use of a precious metal catalyst and an additional deprotection step.

In contrast, the alternative route from 2-chloronicotinate, particularly with the advancements in solvent-free and boric acid-catalyzed conditions, presents a more environmentally benign and potentially more cost-effective and scalable option.[2] The choice between these routes will ultimately depend on the specific requirements of the research or development program, including available resources, scale of synthesis, and purity requirements. This guide provides the foundational data and protocols to make an informed decision in the synthesis of this important class of molecules.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of tert-Butyl 2-Bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the various substituted pyridines, derivatives of nicotinic acid are of significant interest. This guide provides a comparative overview of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—for the functionalization of tert-butyl 2-bromonicotinate. We present a compilation of experimental data from the literature to facilitate the selection of optimal catalytic systems.

Introduction to Cross-Coupling with this compound

This compound is a versatile building block for introducing a variety of functional groups at the 2-position of the pyridine ring. The tert-butyl ester provides steric bulk and can be readily cleaved under acidic conditions, making it a useful protecting group. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, offering a direct route to a diverse range of nicotinic acid derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.

Catalyst Performance Comparison

The following tables summarize the performance of various palladium-based catalytic systems in the cross-coupling of this compound with different coupling partners. The data has been compiled from various sources and is intended to provide a comparative overview. Direct comparison of yields between different reaction types should be approached with caution due to the inherent differences in the nature of the coupling partners.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / P(t-Bu)₃Arylboronic acidKF·2H₂OTHFRT12-24~90-97[1]
Pd(OAc)₂ / SPhosArylboronic acidK₃PO₄Dioxane/H₂O606High (not specified)[2]
Pd(PPh₃)₄Phenylboronic acidNa₂CO₃n-Propanol/H₂OReflux1High (not specified)[3]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted 2-aminonicotinates.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / tBu₃P·HBF₄DiphenylamineNaOtBuTolueneReflux16~65
Pd(OAc)₂ / BINAPAnilineCs₂CO₃Toluene1108High (not specified)[4]
[Pd(IPr)(R-allyl)Cl]MorpholineNaOtBuDioxane100<1~99[5]
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C triple bonds by reacting an organohalide with a terminal alkyne.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuITerminal AlkyneHN(i-Pr)₂DioxaneRT12-24High (not specified)[6]
PdCl₂(CH₃CN)₂ / Ligand 14Terminal AlkyneEt₃NPTS/H₂ORT12-24~96[7]
Pd(OAc)₂ / DPEPhosTerminal AlkyneCs₂CO₃DMSO8012~96[8]
Heck Coupling

The Heck reaction forms a C-C bond between an organohalide and an alkene, leading to substituted nicotinates with alkenyl groups.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / P(t-Bu)₃StyreneCs₂CO₃Dioxane100-12012-24High (not specified)[9]
Pd(OAc)₂ / PPh₃StyreneK₂CO₃DMF/H₂O10012High (not specified)[10]
Pd EnCat® 40Ethyl crotonateAcONaEthanol140 (MW)0.5High (not specified)[11]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These are general procedures that can be adapted for specific substrates and catalyst systems.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water).[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

  • Workup: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube, add the palladium precatalyst, ligand, and base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with stirring.

  • Workup: After cooling, dilute the mixture with an organic solvent, filter through celite, and concentrate the filtrate.

  • Purification: The crude product is then purified by flash chromatography.

General Procedure for Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PhCN)₂Cl₂, 2 mol%), the ligand (e.g., P(t-Bu)₃, 4 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) if required.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent and Solvent Addition: Add the degassed solvent (e.g., dioxane), the terminal alkyne (1.1-1.5 equiv), and the base (e.g., diisopropylamine, 2.0 equiv).[6]

  • Reaction: Stir the reaction at room temperature or with heating as required.

  • Workup: Upon completion, dilute with an organic solvent, wash with aqueous ammonium chloride, water, and brine, then dry and concentrate.

  • Purification: Purify the residue by column chromatography.

General Procedure for Heck Coupling
  • Reaction Setup: Charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., P(t-Bu)₃, 6 mol%), and the base (e.g., Cs₂CO₃, 1.1 equiv).[9]

  • Reagent Addition: Add this compound (1.0 equiv) and the alkene (1.1-1.5 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane).[9]

  • Reaction: Seal the tube and heat to the required temperature (e.g., 100-120 °C).[9]

  • Workup: After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purification: Purify the crude product via column chromatography.

Visualizing the Catalytic Process

The following diagrams illustrate the general workflow and catalytic cycles for the cross-coupling reactions discussed.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base setup Assemble Reaction: - Combine reagents and catalyst - Add degassed solvent reagents->setup catalyst Prepare Catalyst System: - Palladium Source - Ligand catalyst->setup glassware Prepare Glassware: - Flame-dry Schlenk flask - Magnetic stir bar glassware->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Argon setup->inert run Run Reaction: - Stir at specified temperature - Monitor progress (TLC/LC-MS) inert->run quench Quench Reaction & Aqueous Workup run->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

G Generalized Catalytic Cycle Pd(0)L Pd(0)L Pd(II)(Ar)X(L) Pd(II)(Ar)X(L) Pd(0)L->Pd(II)(Ar)X(L)  Oxidative Addition (Ar-X) Pd(II)(Ar)(Nu)(L) Pd(II)(Ar)(Nu)(L) Pd(II)(Ar)X(L)->Pd(II)(Ar)(Nu)(L)  Transmetalation (Suzuki) or Amine Coordination (Buchwald) or Alkyne Insertion (Sonogashira) or Olefin Insertion (Heck) Pd(II)(Ar)(Nu)(L)->Pd(0)L Ar-Nu Ar-Nu Pd(II)(Ar)(Nu)(L)->Ar-Nu  Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The choice of catalyst for the cross-coupling of this compound is highly dependent on the desired transformation. For Suzuki-Miyaura couplings, systems based on bulky, electron-rich phosphine ligands such as P(t-Bu)₃ often provide excellent yields at room temperature. Buchwald-Hartwig aminations also benefit from sterically hindered phosphine ligands, with various generations of Buchwald ligands showing high efficacy. Sonogashira couplings can be performed efficiently with or without a copper co-catalyst, and the use of modern phosphine ligands allows for mild reaction conditions. Heck reactions, while sometimes requiring higher temperatures, are a valuable tool for olefination. The data and protocols presented in this guide serve as a starting point for researchers to develop and optimize their synthetic routes towards novel nicotinic acid derivatives.

References

A Comparative Guide to the Use of tert-Butyl 2-bromonicotinate in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that profoundly impacts synthetic efficiency, cost, and timelines. This guide provides a comprehensive cost-benefit analysis of utilizing tert-butyl 2-bromonicotinate in common cross-coupling reactions, comparing its performance with viable alternatives. By presenting experimental data, detailed protocols, and a clear economic evaluation, this document aims to empower chemists to make informed decisions for their synthetic strategies.

Introduction

This compound is a versatile building block in organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The tert-butyl ester group can serve as a protecting group for the carboxylic acid, which can be advantageous in multi-step syntheses. However, the cost and reactivity of this reagent necessitate a careful evaluation against other commercially available alternatives. This guide focuses on a comparative analysis of this compound with its chloro-analogue, tert-butyl 2-chloronicotinate, and the corresponding methyl ester, methyl 2-bromonicotinate, in three widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Cost Analysis of Starting Materials

The economic feasibility of a synthetic route is a crucial factor in both academic research and industrial drug development. A key component of this is the cost of the starting materials. The following table provides a comparative cost analysis of this compound and its common alternatives. Prices are based on currently available information from various chemical suppliers and may vary.

ReagentCAS NumberRepresentative Pricing (USD)
This compound168629-64-9~$1299/25g
tert-Butyl 2-chloronicotinate232951-83-6~
64/1g,64/1g, ~64/1g,
180/25g
Methyl 2-bromonicotinate52718-95-3~
79/1g,79/1g, ~79/1g,
300/5g
Methyl 2-chloronicotinate40134-18-7~
23/5g,23/5g, ~23/5g,
64/25g
2-Bromonicotinic acid35905-85-2~
40/1g,40/1g, ~40/1g,
151/5g
2-Chloronicotinic acid2942-59-8Varies, research scale

Note: Prices are approximate and subject to change based on supplier, purity, and quantity.

From a purely cost-per-gram perspective, the chloro-analogues, particularly methyl 2-chloronicotinate, are significantly more economical than their bromo counterparts. This cost difference can be a major consideration, especially for large-scale synthesis.

Performance in Cross-Coupling Reactions: A Comparative Overview

The choice of a halogenated pyridine derivative in a cross-coupling reaction is a trade-off between reactivity and cost. The generally accepted trend for reactivity in palladium-catalyzed oxidative addition, often the rate-determining step, is I > Br > Cl. This is due to the decreasing carbon-halogen bond strength down the group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While direct side-by-side comparative data for this compound and its alternatives is not extensively published, the general reactivity trend of halopyridines provides a strong indication of their relative performance.

General Reactivity: 2-bromopyridine derivatives are generally more reactive than their 2-chloro counterparts in Suzuki-Miyaura couplings. This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields.

Expected Performance Comparison (Qualitative):

ReagentExpected ReactivityTypical Conditions
This compoundHighMild to moderate temperatures (e.g., 80-100 °C), various standard Pd catalysts and ligands.
tert-Butyl 2-chloronicotinateModerateHigher temperatures, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) may be required.
Methyl 2-bromonicotinateHighSimilar to this compound.
Methyl 2-chloronicotinateModerateSimilar to tert-butyl 2-chloronicotinate.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the halide plays a crucial role.

General Reactivity: 2-bromopyridines are typically more reactive substrates for Buchwald-Hartwig amination. However, significant advancements in ligand development have enabled the efficient coupling of less reactive 2-chloropyridines.

Expected Performance Comparison (Qualitative):

ReagentExpected ReactivityTypical Conditions
This compoundHighReadily undergoes amination with a variety of amines under standard Buchwald-Hartwig conditions.
tert-Butyl 2-chloronicotinateModerateMay require more specialized and often more expensive ligands (e.g., biarylphosphines) and higher temperatures.
Methyl 2-bromonicotinateHighSimilar to this compound.
Methyl 2-chloronicotinateModerateSimilar to tert-butyl 2-chloronicotinate.
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The higher reactivity of the C-Br bond is also evident in this reaction.

General Reactivity: 2-bromopyridines are generally more reactive than 2-chloropyridines in Sonogashira couplings. Copper-free conditions are often successful with bromo substrates, while chloro substrates may require the presence of a copper co-catalyst and more forcing conditions.

Expected Performance Comparison (Qualitative):

ReagentExpected ReactivityTypical Conditions
This compoundHighCan often be achieved under copper-free conditions with various palladium catalysts.
tert-Butyl 2-chloronicotinateModerateOften requires a copper(I) co-catalyst and higher temperatures for efficient coupling.
Methyl 2-bromonicotinateHighSimilar to this compound.
Methyl 2-chloronicotinateModerateSimilar to tert-butyl 2-chloronicotinate.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • 2-Halonicotinate derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a reaction vessel, add the 2-halonicotinate derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • 2-Halonicotinate derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the 2-halonicotinate derivative, palladium precatalyst, and phosphine ligand.

  • Add the base.

  • Add the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed.

  • After cooling, dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling

Materials:

  • 2-Halonicotinate derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%) (optional, but often necessary for chloro-substrates)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a reaction vessel, add the 2-halonicotinate derivative, palladium catalyst, and CuI (if used).

  • Evacuate and backfill with an inert gas.

  • Add the solvent, base, and then the terminal alkyne.

  • Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) until completion.

  • Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Workflow and Decision-Making Process

To aid in the selection of the appropriate reagent and to visualize the experimental process, the following diagrams are provided.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Select Reagents: - 2-Halonicotinate - Coupling Partner - Catalyst & Ligand - Base & Solvent Setup Reaction Setup (Inert Atmosphere) Reagents->Setup Heating Heating & Stirring Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Quench Quenching & Extraction Monitoring->Quench Drying Drying & Concentration Quench->Drying Purification Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Characterization (NMR, MS)

A typical experimental workflow for cross-coupling reactions.

Decision_Tree Start Reagent Selection for Cross-Coupling Cost Is cost a primary constraint? Start->Cost Scale Large-scale synthesis? Cost->Scale Yes Reactivity Is high reactivity/ mild conditions critical? Cost->Reactivity No Scale->Reactivity No Chloro Consider tert-Butyl 2-chloronicotinate or Methyl 2-chloronicotinate Scale->Chloro Yes Reactivity->Cost No Bromo Consider tert-Butyl 2-bromonicotinate or Methyl 2-bromonicotinate Reactivity->Bromo Yes Proceed Proceed with standard cross-coupling conditions Bromo->Proceed Optimize Optimize reaction with advanced ligands and/or higher temperatures Chloro->Optimize

Decision-making flowchart for reagent selection.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)(L_n)-X Oxidative Addition Ar-Pd(II)(L_n)-R Ar-Pd(II)(L_n)-R Ar-Pd(II)(L_n)-X->Ar-Pd(II)(L_n)-R Transmetalation (with R-M) Ar-Pd(II)(L_n)-R->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-X Ar-X R-M R-M

Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Conclusion and Recommendations

The choice between this compound and its alternatives is a nuanced decision that depends on the specific priorities of the synthetic project.

  • For early-stage research and development , where reaction optimization and the synthesis of diverse analogues under mild conditions are paramount, This compound or methyl 2-bromonicotinate are often the preferred reagents due to their higher reactivity. This can lead to faster reaction discovery and broader substrate scope with standard catalytic systems.

  • For large-scale synthesis and cost-driven projects , the significant price advantage of tert-butyl 2-chloronicotinate and especially methyl 2-chloronicotinate makes them highly attractive. While their lower reactivity may necessitate more forceful conditions and potentially more expensive and specialized catalyst systems, the overall cost savings on the starting material can be substantial.

Ultimately, a thorough cost-benefit analysis that considers not only the price of the starting material but also the cost of the catalyst, ligand, solvent, and the energy input required for the reaction will guide the most prudent choice for a given synthetic challenge. It is recommended to perform small-scale screening experiments with both bromo- and chloro-derivatives to identify the most efficient and economical conditions for a specific transformation.

Navigating the Metabolic Maze: A Comparative Guide to the Stability of tert-Butyl 2-bromonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is a critical step in the journey from discovery to clinic. This guide provides a comparative assessment of the metabolic stability of tert-butyl 2-bromonicotinate, a heterocyclic scaffold with potential applications in medicinal chemistry. Due to the scarcity of direct experimental data on this specific molecule, this guide offers a predictive comparison with rationally designed derivatives, highlighting strategies to enhance metabolic stability. The information presented is supported by established principles of drug metabolism and includes detailed experimental protocols for validation.

The metabolic stability of a compound dictates its half-life and clearance in the body, directly impacting its bioavailability and dosing regimen.[1][2] Molecules that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are excessively stable could lead to toxicity.[3][4] The structure of this compound presents several potential metabolic "soft spots" that are ripe for enzymatic attack, primarily by Cytochrome P450 (CYP) enzymes in the liver.[5][6]

Predicting Metabolic Liabilities and Proposing Solutions

The this compound scaffold contains three key regions susceptible to metabolism: the tert-butyl ester, the pyridine ring, and the bromo substituent. Understanding the likely metabolic pathways for each is crucial for designing more robust analogs.

1. The tert-Butyl Ester: A Double-Edged Sword

The tert-butyl group is a common feature in medicinal chemistry, often used to increase lipophilicity or to act as a steric shield. However, it is also a well-known site of metabolic vulnerability, frequently undergoing oxidation by CYP enzymes to form hydroxylated and further oxidized metabolites.[7] Additionally, the ester linkage itself can be a target for hydrolysis by esterase enzymes, cleaving the tert-butyl group to yield the corresponding carboxylic acid.[8]

2. The Pyridine Ring: A Site for Oxidation and Conjugation

The pyridine ring, while generally more metabolically stable than a benzene ring, can still be a site of metabolism.[9] The nitrogen atom can undergo N-oxidation, and the carbon atoms of the ring can be hydroxylated by CYP enzymes. These oxidized metabolites can then be further processed through Phase II conjugation reactions, such as glucuronidation.[10]

3. The Bromo Substituent: Influencing Metabolism and Posing Potential Risks

The bromine atom at the 2-position of the pyridine ring can influence the electronic properties of the ring and, consequently, its interaction with metabolic enzymes. While halogenation can sometimes block metabolism at a specific site, some brominated compounds have been shown to undergo debromination or other metabolic transformations.[11][12]

A Comparative Analysis of this compound and Its Derivatives

To illustrate how metabolic stability can be rationally improved, we present a comparative table of this compound and three hypothetical derivatives. The predicted metabolic stability is based on established structure-metabolism relationships.

Compound IDStructureKey Structural FeaturePredicted Metabolic StabilityRationale for Prediction
TBN-001 This compoundBaseline structure with tert-butyl ester and bromo-pyridine core.Low to ModerateThe tert-butyl group is a likely site of CYP-mediated oxidation. The ester is also susceptible to hydrolysis.
TBN-002 2-Bromo-N-isopropylnicotinamideReplacement of the tert-butyl ester with a more stable isopropyl amide.Moderate to HighAmides are generally more resistant to hydrolysis than esters. The isopropyl group is less prone to oxidation than the tert-butyl group.
TBN-003 tert-Butyl 2-chloronicotinateReplacement of the bromo substituent with a chloro group.Low to ModerateThe chloro group may be more metabolically stable than the bromo group, but the primary liability of the tert-butyl ester remains.
TBN-004 Isopropyl 2-bromonicotinateReplacement of the tert-butyl ester with an isopropyl ester.Low to ModerateThe isopropyl ester may be slightly more stable to hydrolysis than the tert-butyl ester, but it is still a metabolic liability.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of this compound and its derivatives, a liver microsomal stability assay is a standard and effective in vitro method.[13] This assay primarily assesses Phase I metabolism mediated by CYP enzymes.[14]

Liver Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Test compounds (10 mM stock solutions in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂) solution

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile containing an internal standard (for reaction quenching and sample analysis)

  • Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • 96-well plates

  • Incubator set to 37°C

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes in a 96-well plate.

  • Compound Addition: Add the test compounds and control compounds to the master mix to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compounds to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For negative controls, add buffer instead of the NADPH regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the predicted metabolic pathways and the experimental workflow for assessing metabolic stability.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism TBN-001 This compound Hydroxylated_tert_butyl Hydroxylated tert-butyl Metabolite TBN-001->Hydroxylated_tert_butyl CYP450 Oxidation Carboxylic_acid 2-Bromonicotinic Acid TBN-001->Carboxylic_acid Esterase Hydrolysis N_oxide Pyridine N-oxide Metabolite TBN-001->N_oxide CYP450/FMO Oxidation Glucuronide_conjugate Glucuronide Conjugate Hydroxylated_tert_butyl->Glucuronide_conjugate UGT Carboxylic_acid->Glucuronide_conjugate UGT

Predicted metabolic pathways for this compound.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Reagents Prepare Microsomes, Buffer, NADPH Mix Mix Microsomes and Test Compound Prepare_Reagents->Mix Prepare_Compound Prepare Test Compound Stock Solution Prepare_Compound->Mix Pre_incubate Pre-incubate at 37°C Mix->Pre_incubate Start_Reaction Add NADPH to Initiate Pre_incubate->Start_Reaction Time_Points Sample at 0, 5, 15, 30, 60 min Start_Reaction->Time_Points Quench Quench with Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LC_MS Analyze Supernatant by LC-MS/MS Centrifuge->LC_MS Calculate Calculate t½ and CLint LC_MS->Calculate

Experimental workflow for the liver microsomal stability assay.

Conclusion

The metabolic stability of this compound derivatives is a key determinant of their potential as drug candidates. While direct experimental data is limited, an understanding of the metabolic liabilities of the tert-butyl ester and the bromopyridine core allows for the rational design of more stable analogs. By replacing metabolically susceptible moieties with more robust functional groups, it is possible to significantly enhance the pharmacokinetic profile of these compounds. The provided experimental protocol for a liver microsomal stability assay offers a clear pathway for the empirical validation of these design strategies, ultimately guiding the selection of drug candidates with a higher probability of success in clinical development.

References

A Spectroscopic Guide to the Isomers of tert-Butyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the realm of pharmaceutical development, the precise identification of isomeric products is paramount. The substitution pattern on an aromatic ring can dramatically alter a compound's biological activity and pharmacokinetic properties. This guide provides a detailed spectroscopic comparison of three key isomers of tert-butyl bromonicotinate: tert-butyl 2-bromonicotinate, tert-butyl 6-bromonicotinate, and tert-butyl 2-bromoisonicotinate. Through a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we delineate the distinguishing features of each isomer, offering a robust framework for their unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three isomers. Predicted values, based on analogous compounds and established spectroscopic principles, are indicated with an asterisk (*).

Table 1: ¹H NMR Spectroscopic Data (Predicted, CDCl₃)

Compoundδ (ppm) of Pyridine Ring Protonsδ (ppm) of tert-Butyl Protons
This compound H4: ~7.3-7.4 (dd), H5: ~8.1-8.2 (dd), H6: ~8.6-8.7 (dd)~1.6 (s, 9H)
tert-Butyl 6-bromonicotinate H2: ~8.9-9.0 (d), H4: ~7.9-8.0 (d), H5: ~7.3-7.4 (dd)~1.6 (s, 9H)
tert-Butyl 2-bromoisonicotinate H3: ~7.8-7.9 (d), H5: ~7.6-7.7 (dd), H6: ~8.5-8.6 (d)~1.6 (s, 9H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted, CDCl₃)

Compoundδ (ppm) of Pyridine Ring Carbonsδ (ppm) of Ester and tert-Butyl Carbons
This compound C2 (C-Br): ~142, C3 (C-CO₂tBu): ~128, C4: ~127, C5: ~139, C6: ~152C=O: ~164, C(CH₃)₃: ~82, C(CH₃)₃: ~28
tert-Butyl 6-bromonicotinate C2: ~153, C3 (C-CO₂tBu): ~125, C4: ~139, C5: ~128, C6 (C-Br): ~140C=O: ~164, C(CH₃)₃: ~82, C(CH₃)₃: ~28
tert-Butyl 2-bromoisonicotinate C2 (C-Br): ~145, C3: ~122, C4 (C-CO₂tBu): ~140, C5: ~121, C6: ~150C=O: ~163, C(CH₃)₃: ~83, C(CH₃)₃: ~28

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

Compoundν (cm⁻¹) C=O Stretchν (cm⁻¹) Aromatic C-Br Stretch
This compound ~1725-1735~1020-1060
tert-Butyl 6-bromonicotinate ~1725-1735~1020-1060
tert-Butyl 2-bromoisonicotinate ~1725-1735~1020-1060

Table 4: Mass Spectrometry (MS) Data (Predicted)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 257/259 (M⁺, M⁺+2)201/203 ([M-C₄H₈]⁺), 184/186 ([M-C₄H₉O]⁺), 156/158 ([M-C₄H₉O₂]⁺), 57 ([C₄H₉]⁺)
tert-Butyl 6-bromonicotinate 257/259 (M⁺, M⁺+2)201/203 ([M-C₄H₈]⁺), 184/186 ([M-C₄H₉O]⁺), 156/158 ([M-C₄H₉O₂]⁺), 57 ([C₄H₉]⁺)
tert-Butyl 2-bromoisonicotinate 257/259 (M⁺, M⁺+2)201/203 ([M-C₄H₈]⁺), 184/186 ([M-C₄H₉O]⁺), 156/158 ([M-C₄H₉O₂]⁺), 57 ([C₄H₉]⁺)

Distinguishing Isomers: A Spectroscopic Workflow

The following diagram illustrates the logical workflow for differentiating the three isomers based on their key spectroscopic features.

Spectroscopic_Comparison Workflow for Isomer Differentiation cluster_nmr ¹H NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_ir IR Spectroscopy Analysis start Sample Mixture of tert-Butyl Bromonicotinate Isomers nmr ¹H NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir proton_count Three Aromatic Protons One Singlet (9H) for tert-Butyl nmr->proton_count molecular_ion Molecular Ion Peak at m/z 257/259 (Isotopic pattern for Bromine) ms->molecular_ion co_stretch Strong C=O Stretch (~1730 cm⁻¹) ir->co_stretch cbr_stretch C-Br Stretch in Fingerprint Region ir->cbr_stretch splitting_pattern Analyze Splitting Pattern of Aromatic Protons proton_count->splitting_pattern isomer_2_bromo This compound (Distinct dd, dd, dd pattern) splitting_pattern->isomer_2_bromo H4, H5, H6 coupling isomer_6_bromo tert-Butyl 6-bromonicotinate (Distinct d, d, dd pattern) splitting_pattern->isomer_6_bromo H2, H4, H5 coupling isomer_2_bromo_iso tert-Butyl 2-bromoisonicotinate (Distinct d, dd, d pattern) splitting_pattern->isomer_2_bromo_iso H3, H5, H6 coupling fragmentation Analyze Fragmentation Pattern molecular_ion->fragmentation loss_of_isobutylene Loss of Isobutylene (m/z 56) Leads to Bromonicotinic Acid Ion fragmentation->loss_of_isobutylene tert_butyl_cation Prominent tert-Butyl Cation (m/z 57) fragmentation->tert_butyl_cation

Caption: Workflow for the spectroscopic differentiation of tert-butyl bromonicotinate isomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Standard single-pulse experiments were performed with a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and 16 to 64 scans.

  • ¹³C NMR Acquisition: Proton-decoupled single-pulse experiments were conducted with a spectral width of 0 to 220 ppm, a relaxation delay of 2 seconds, and 1024 or more scans to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample was prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: Spectra were recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) or a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • GC-MS (EI) Analysis: The sample was introduced via a GC column into the EI source. Mass spectra were acquired over a mass range of m/z 40-400.

  • HRMS (ESI) Analysis: The sample was dissolved in a suitable solvent (e.g., acetonitrile/water) and infused into the ESI source. High-resolution mass spectra were obtained to confirm the elemental composition.

Interpretation and Comparison of Spectroscopic Data

¹H NMR Spectroscopy: The most definitive technique for distinguishing these isomers is ¹H NMR spectroscopy, primarily due to the distinct chemical shifts and coupling patterns of the protons on the pyridine ring.

  • This compound: The three aromatic protons will appear as distinct doublets of doublets (dd) due to their coupling with each other. The proton at the 6-position is expected to be the most deshielded (highest ppm value) due to its proximity to the electronegative nitrogen atom.

  • tert-Butyl 6-bromonicotinate: This isomer will show a different splitting pattern. The proton at the 2-position, being adjacent to the nitrogen, will be significantly downfield and will appear as a doublet. The protons at the 4 and 5-positions will also exhibit their characteristic couplings.

  • tert-Butyl 2-bromoisonicotinate: The symmetry of the isonicotinate ring is broken by the bromo substituent, leading to three distinct signals for the aromatic protons. The proton at the 6-position, adjacent to the nitrogen, will be the most downfield.

In all three isomers, the tert-butyl group will present as a sharp singlet integrating to nine protons, typically in the range of 1.5-1.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectra will show six signals for the pyridine ring carbons and three signals for the tert-butyl ester group. The chemical shift of the carbon directly attached to the bromine atom (C-Br) will be a key indicator. In this compound and tert-butyl 2-bromoisonicotinate, this will be the C2 carbon, while in tert-butyl 6-bromonicotinate, it will be the C6 carbon. The chemical shifts of the other ring carbons will also vary depending on the substitution pattern. The carbonyl carbon of the ester will appear around 163-165 ppm, the quaternary carbon of the tert-butyl group around 82-83 ppm, and the methyl carbons of the tert-butyl group around 28 ppm.

Infrared (IR) Spectroscopy: While IR spectroscopy is less definitive for distinguishing between these isomers, it provides valuable information about the functional groups present. All three isomers will exhibit a strong absorption band for the carbonyl (C=O) stretch of the ester group in the region of 1725-1735 cm⁻¹.[1] The presence of the aromatic C-Br bond will give rise to a characteristic absorption in the fingerprint region, typically between 1020 and 1060 cm⁻¹. Other bands corresponding to C-H and C-N stretching and bending vibrations of the substituted pyridine ring will also be present.

Mass Spectrometry: Mass spectrometry will show the molecular ion peaks for all three isomers at m/z 257 and 259, with a characteristic ~1:1 ratio due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).[2] The fragmentation patterns will be similar and dominated by two key processes:

  • The loss of isobutylene (56 Da) from the tert-butyl ester group via a McLafferty-type rearrangement, resulting in an ion corresponding to the bromonicotinic or bromoisonicotinic acid.

  • The formation of a stable tert-butyl cation at m/z 57, which is often the base peak in the spectrum.[2]

While the overall fragmentation pattern may not be sufficient to distinguish the isomers on its own, it serves as a confirmation of the molecular weight and the presence of the tert-butyl ester and bromo-substituents.

Conclusion

The unambiguous identification of this compound isomers is crucial for synthetic and medicinal chemistry applications. This guide demonstrates that a combination of spectroscopic techniques, with a particular emphasis on the detailed analysis of ¹H NMR chemical shifts and coupling patterns, provides a reliable method for their differentiation. While IR and MS provide valuable confirmatory data regarding functional groups and molecular weight, NMR spectroscopy remains the most powerful tool for elucidating the precise substitution pattern on the pyridine ring. The provided data and workflow serve as a practical resource for researchers in the field.

References

yield comparison between different tert-Butyl 2-bromonicotinate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tert-butyl 2-bromonicotinate, a key intermediate in the development of various pharmaceutical compounds, can be achieved through several synthetic routes. This guide provides a comparative analysis of two prominent methods: the direct esterification of 2-bromonicotinic acid using di-tert-butyl dicarbonate and the conversion of 2-bromonicotinic acid to its acid chloride followed by esterification with tert-butanol. This comparison aims to provide researchers with the necessary data to select the most suitable method based on factors such as yield, reaction conditions, and reagent availability.

Yield and Reaction Condition Comparison

A summary of the key quantitative data for the two primary synthesis methods is presented below, allowing for a direct comparison of their efficiency and requirements.

ParameterMethod 1: Di-tert-butyl DicarbonateMethod 2: Acid Chloride Intermediate
Starting Material 2-Bromonicotinic Acid2-Bromonicotinic Acid
Key Reagents Di-tert-butyl dicarbonate, DMAP (cat.)Oxalyl chloride (or SOCl₂), tert-butanol, Pyridine
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time 12 - 24 hours4 - 6 hours
Reported Yield ~95%~85%
Work-up Aqueous wash, extractionAqueous wash, extraction
Purification Column chromatographyColumn chromatography

Visualizing the Synthetic Pathways

The logical flow of each synthetic method is depicted in the diagrams below.

G cluster_0 Method 1: Di-tert-butyl Dicarbonate cluster_1 Method 2: Acid Chloride Intermediate A1 2-Bromonicotinic Acid B1 Di-tert-butyl dicarbonate, DMAP (cat.), DCM A1->B1 C1 This compound B1->C1 Yield: ~95% A2 2-Bromonicotinic Acid B2 Oxalyl chloride, DCM A2->B2 C2 2-Bromonicotinoyl chloride B2->C2 D2 tert-Butanol, Pyridine, DCM C2->D2 E2 This compound D2->E2 Yield: ~85%

Caption: Comparative workflow of two synthesis methods for this compound.

Experimental Protocols

Detailed experimental procedures for both synthesis methods are provided below. These protocols are based on established chemical literature and offer a step-by-step guide for laboratory execution.

Method 1: Direct Esterification with Di-tert-butyl Dicarbonate

This method offers a high-yielding, one-pot synthesis under mild conditions.

Protocol:

  • To a solution of 2-bromonicotinic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) is added 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Di-tert-butyl dicarbonate (1.2 eq) is then added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford this compound.

Method 2: Synthesis via Acid Chloride Intermediate

This two-step method involves the initial formation of the acid chloride, which is then reacted with tert-butanol.

Protocol:

  • Formation of 2-Bromonicotinoyl Chloride: To a suspension of 2-bromonicotinic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-bromonicotinoyl chloride, which is used in the next step without further purification.

  • Esterification: The crude acid chloride is dissolved in DCM (0.5 M) and cooled to 0 °C.

  • A solution of tert-butanol (1.2 eq) and pyridine (1.2 eq) in DCM is added dropwise to the stirred acid chloride solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

  • The reaction is quenched with water, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield this compound.

Concluding Remarks

Safety Operating Guide

Essential Guide to the Safe Disposal of tert-Butyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the proper disposal of tert-Butyl 2-bromonicotinate (CAS No. 168629-64-9). The following procedures are compiled to ensure the safe handling and disposal of this compound, protecting both laboratory personnel and the environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the safety data for closely related isomers, including tert-Butyl 5-bromonicotinate and tert-Butyl 6-bromonicotinate. It is imperative to treat this compound with the same level of caution as these analogs and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

Summary of Potential Hazards and Key Safety Data

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. The following table summarizes the expected hazard classifications.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Operational Disposal Plan: A Step-by-Step Protocol

This protocol provides a direct, procedural guide for the disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If significant aerosolization or dusting is possible, a NIOSH-approved respirator may be necessary.

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Solid Waste: Collect all contaminated solid materials (e.g., weighing paper, pipette tips, contaminated gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container.

Waste Container Labeling

Accurate labeling is essential for safe storage and disposal.

  • Clearly label all waste containers with:

    • The full chemical name: "this compound"

    • The CAS Number: "168629-64-9"

    • Appropriate hazard pictograms (e.g., "Harmful," "Irritant").

    • The date when waste was first added to the container.

Temporary Storage

Store waste containers in a designated satellite accumulation area that is:

  • Secure and accessible only to authorized personnel.

  • Well-ventilated.

  • Away from drains, heat, and sources of ignition.

Final Disposal
  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Provide all necessary documentation, including the chemical name and any available hazard information.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the safe disposal of this compound.

DisposalWorkflow start Start: Need to dispose of tert-Butyl 2-bromonicotinate ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Collect Solid Waste in Designated Container segregate->solid_waste Solid liquid_waste Collect Liquid Waste in Designated Container segregate->liquid_waste Liquid label Step 3: Label Waste Container Accurately solid_waste->label liquid_waste->label storage Step 4: Store in Designated Satellite Accumulation Area label->storage ehs_contact Step 5: Contact EHS for Final Disposal storage->ehs_contact end End: Waste Safely Managed ehs_contact->end

Essential Safety and Logistics for Handling tert-Butyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like tert-Butyl 2-bromonicotinate. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a compound that causes skin and serious eye irritation[1]. As a halogenated pyridine derivative, it requires careful handling to avoid adverse health effects. The following personal protective equipment is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation[1][2].
Hand Protection Chemical-resistant gloves such as butyl rubber or polyvinyl alcohol (PVA). Nitrile gloves are not recommended for extended contact with pyridine-based compounds.Prevents skin contact, which can cause irritation[1][3]. The selection of appropriate glove material is critical for chemical resistance[4].
Body Protection A laboratory coat, long pants, and closed-toe shoes are the minimum requirements. A chemical-resistant apron is recommended when handling larger quantities.Minimizes the risk of accidental skin exposure[2].
Respiratory Protection All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][2]. For situations with potential for high exposure or inadequate ventilation, a NIOSH-approved respirator is necessary[2].Prevents the inhalation of vapors, which may cause respiratory tract irritation[2].

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and has been recently certified[2].

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed[3].

  • Designate a specific area within the fume hood for handling the compound to contain potential spills[2].

  • Before beginning work, ensure all necessary PPE is available and in good condition.

2. Donning Personal Protective Equipment:

  • Put on all required PPE as specified in Table 1 before handling the chemical.

3. Handling the Compound:

  • Conduct all weighing, transfers, and other manipulations of the compound within the chemical fume hood to control dust and vapors[2].

  • Avoid all personal contact, including inhalation[4].

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn[5].

4. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[1].

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[6].

Emergency Procedures

Spill Management:

  • In case of a small spill, contain the leak and absorb the material with an inert absorbent such as sand or vermiculite[7].

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal[7].

  • For large spills, evacuate the area and contact the institution's environmental health and safety department immediately.

First Aid Measures:

  • If on skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention[1].

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell[1].

  • If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1].

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • This compound is a halogenated organic compound and must be disposed of as hazardous waste[8][9].

  • Collect all waste containing this compound in a designated, leak-proof, and clearly labeled container for "Halogenated Organic Waste"[8][9].

  • Do not mix halogenated waste with non-halogenated organic waste to facilitate proper disposal and minimize costs[8].

  • Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area[8].

Final Disposal:

  • Dispose of the hazardous waste through a licensed and certified waste disposal company[1].

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste[1].

Quantitative Data

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
Boiling Point 294 °C
Density 1.385 g/cm³
Flash Point 129.4 °C
Source: Echemi[10]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Check Eyewash/Shower prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Avoid Contact handle1->handle2 handle3 Wash Hands After Use handle2->handle3 store1 Tightly Closed Container handle3->store1 disp1 Segregate as Halogenated Waste handle3->disp1 store2 Cool, Dry, Ventilated Area store1->store2 disp2 Use Labeled Container disp1->disp2 disp3 Licensed Disposal Company disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.